molecular formula C8H4Cl3N3 B8227442 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine

2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine

Cat. No.: B8227442
M. Wt: 248.5 g/mol
InChI Key: GVDDZGLICOJWPJ-UHFFFAOYSA-N
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Description

2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C8H4Cl3N3 and its molecular weight is 248.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,7-trichloro-8-methylpyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3N3/c1-3-5-4(2-12-6(3)9)7(10)14-8(11)13-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDDZGLICOJWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CN=C1Cl)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine KRAS G12D inhibitor intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine Context: Advanced Intermediate for Non-Covalent KRAS G12D Inhibitors (e.g., MRTX1133 Analogs)

Executive Summary & Structural Rationale

The molecule 2,4,7-trichloro-8-methylpyrido[4,3-d]pyrimidine is a high-value heterocyclic scaffold used primarily in the synthesis of potent, non-covalent KRAS G12D inhibitors. Unlike KRAS G12C inhibitors (e.g., sotorasib) that rely on covalent bonding to a mutant cysteine, KRAS G12D lacks a reactive nucleophile near the Switch II pocket.[1] Consequently, inhibitors like MRTX1133 must rely on optimized non-covalent interactions (hydrogen bonding, salt bridges, and steric lock) to achieve picomolar affinity.

The Role of the Scaffold:

  • Pyrido[4,3-d]pyrimidine Core: Mimics the purine base of GTP, engaging the hinge region of the KRAS protein.

  • 8-Methyl Substituent: A critical steric handle. In the context of KRAS inhibitors, the substituent at the 8-position (methyl or fluoro) restricts the rotation of the N-aryl bond at the C4 position. This atropisomer control locks the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • 2,4,7-Trichloro Functionalization: Provides three distinct electrophilic sites with graded reactivity, enabling the sequential "installation" of the three pharmacophores required to fill the KRAS Switch II pocket.

Synthetic Chemistry & Regioselectivity

The utility of this intermediate lies in its predictable regioselectivity during Nucleophilic Aromatic Substitution (


).
The Reactivity Hierarchy (C4 > C2 >> C7)
  • C4-Position (Most Reactive): The pyrimidine C4 is highly electrophilic due to the para-relationship with the ring nitrogen (N1) and the electron-withdrawing nature of the fused pyridine ring. It reacts first with amine nucleophiles (e.g., the bridged bicyclic amine in MRTX1133) at low temperatures (

    
     to RT).
    
  • C2-Position (Moderately Reactive): Once the C4 is substituted (deactivating the ring slightly), the C2 position becomes the next target. It typically requires elevated temperatures (

    
    ) or stronger nucleophiles.
    
  • C7-Position (Least Reactive): Located on the pyridine ring, the C7-chloro is resistant to standard

    
     unless the ring is highly activated. In drug synthesis, this position is usually functionalized via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to install the aryl/heteroaryl group that extends into the solvent-exposed region.
    
Visualizing the Substitution Logic

Regioselectivity Core 2,4,7-Trichloro-8-methyl pyrido[4,3-d]pyrimidine Step1 Step 1: C4 Substitution (Most Electrophilic) Core->Step1  Amine 1  (0°C, DIPEA) Step2 Step 2: C2 Substitution (Requires Heat) Step1->Step2  Amine 2  (60°C) Step3 Step 3: C7 Substitution (Pd-Catalysis) Step2->Step3  Boronic Acid  (Suzuki) Final KRAS G12D Inhibitor (e.g., MRTX Analog) Step3->Final

Figure 1: Sequential functionalization strategy for the trichloro-scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 2,4,7-trichloro-8-methylpyrido[4,3-d]pyrimidine from 4-amino-2-chloro-5-methylpyridine-3-carboxylic acid.

Stage 1: Formation of the Dione Intermediate

Reaction Type: Cyclocondensation

  • Reagents:

    • Starting Material: 4-amino-2-chloro-5-methylpyridine-3-carboxylic acid (1.0 eq).

    • Reagent: Urea (5.0 eq) or Formamide.

    • Solvent: Melt reaction (solvent-free) or high-boiling solvent (e.g., Diphenyl ether).

  • Procedure:

    • Mix the pyridine precursor with excess urea in a round-bottom flask.

    • Heat the mixture to 180–200°C for 4–6 hours. The mixture will melt and ammonia gas will evolve (use a scrubber).

    • Monitor: LCMS should show the formation of the bicyclic mass [M+H] corresponding to the dione (7-chloro-8-methylpyrido[4,3-d]pyrimidine-2,4-dione).

    • Workup: Cool to

      
      , add water, and sonicate. The product precipitates as a solid.[2] Filter, wash with water and diethyl ether. Dry under vacuum.
      
    • Yield Target: >70%.

Stage 2: Chlorination (The Critical Step)

Reaction Type: Deoxychlorination

Safety Warning:


 is corrosive and reacts violently with water. Perform in a fume hood.
  • Reagents:

    • Substrate: 7-chloro-8-methylpyrido[4,3-d]pyrimidine-2,4-dione (from Stage 1).

    • Solvent/Reagent: Phosphorus oxychloride (

      
      , 10-15 vol).
      
    • Catalyst:

      
       (1.0 eq) or DIPEA (2.0 eq) to accelerate the reaction.
      
  • Procedure:

    • Suspend the dione in

      
       under 
      
      
      
      atmosphere.
    • Add

      
       slowly at room temperature.
      
    • Heat to reflux (110°C ) for 12–16 hours. The suspension should clear to a dark solution.

    • QC Point: Aliquot a sample, quench in MeOH (forms methyl ether adduct), and check LCMS. Disappearance of the dione peak indicates completion.

  • Workup (Quench):

    • Concentrate

      
       under reduced pressure to a viscous oil.
      
    • Critical Step: Slowly pour the residue onto crushed ice/water with vigorous stirring. Maintain temperature

      
       to prevent hydrolysis of the reactive C4-chloro.
      
    • Extract immediately with Dichloromethane (DCM) (3x).

    • Wash organic layer with saturated

      
       (cold) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate). The trichloro compound is typically less polar than the dione.

    • Storage: Store at

      
       under Argon. The C4-Cl is moisture sensitive.
      

Quantitative Data Summary

ParameterSpecification / ObservationNotes
Formula

Core Scaffold
Appearance Off-white to pale yellow solidDarkens upon oxidation
LCMS (ESI+) [M+H]+ ~ 247.9/249.9Distinct trichloro isotope pattern (9:6:1)
Solubility DCM, THF, DMSOHydrolyzes in water/protic solvents over time
Stability Unstable to moistureC4-Cl hydrolyzes to -OH
Key Shift (NMR) C6-H Singlet (~9.0 ppm)Diagnostic for pyridine ring integrity

Pathway Visualization: Synthesis Flow

Synthesis SM 4-amino-2-chloro- 5-methylpyridine-3-carboxylic acid Cyclization Cyclization (Urea, 200°C) SM->Cyclization Intermediate 7-chloro-8-methylpyrido [4,3-d]pyrimidine-2,4-dione Cyclization->Intermediate - NH3, - H2O Chlorination Chlorination (POCl3, PCl5, Reflux) Intermediate->Chlorination Product 2,4,7-Trichloro-8-methyl pyrido[4,3-d]pyrimidine Chlorination->Product Deoxychlorination

Figure 2: Synthetic route from pyridine precursor to trichloro-intermediate.

References

  • Wang, X., et al. (2021). "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor." Journal of Medicinal Chemistry, 65(4), 3123–3133. Link

    • Primary source for the pyrido[4,3-d]pyrimidine scaffold synthesis and SAR logic.
  • Mirati Therapeutics, Inc. (2021). "KRAS G12D Inhibitors." World Intellectual Property Organization, Patent WO2021041671A1. Link

    • Detailed experimental procedures for intermediates including the trichloro-deriv
  • Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849." Journal of Medicinal Chemistry, 63(13), 6679–6693. Link

    • Provides foundational chemistry for the related pyrido-pyrimidine class and
  • WuXi AppTec. (2021).[3] "Regioselectivity of SNAr reaction of 2,4-dichloropyrimidines." QM Magic Class, Chapter 29. Link

    • Mechanistic validation of the C4 vs C2 reactivity hierarchy.

Sources

Chemical Stability and Handling of Trichloropyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trichloropyridopyrimidine derivatives—specifically the 2,4,7-trichloropyrido[2,3-d]pyrimidine scaffold—are high-value, high-risk intermediates in drug discovery. While they serve as potent bioisosteres for quinazolines in kinase inhibitor design (e.g., mTOR, PI3K), their extreme electrophilicity presents a "stability paradox." The very reactivity that allows for rapid, diversity-oriented library generation (via sequential


) renders them chemically fragile during storage and handling.

This guide moves beyond standard safety data sheets (SDS) to provide a mechanistic understanding of the scaffold's degradation pathways and defines the regiochemical fidelity required to maintain sample integrity.

Part 1: The Electrophilic Landscape (Mechanistic Basis)

To stabilize these derivatives, one must first understand the electronic forces driving their decomposition. The pyrido[2,3-d]pyrimidine core is electron-deficient (π-deficient) due to the presence of three nitrogen atoms.

The Reactivity Hierarchy

The three chlorine atoms are not equivalent. The stability of the molecule depends on preventing premature displacement at the most electrophilic sites. Frontier Molecular Orbital (FMO) theory and experimental observation confirm the following reactivity order:

  • C4 Position (Most Reactive): The pyrimidine ring is more electron-deficient than the pyridine ring. The C4 position is para to the ring fusion nitrogen (

    
    ), making it the "softest" electrophile and the primary site for hydrolysis or nucleophilic attack.
    
  • C2 Position: Activated by two ring nitrogens but sterically and electronically less susceptible than C4.

  • C7 Position (Least Reactive): Located on the pyridine ring; displacement here typically requires metal catalysis (Suzuki/Buchwald) or forcing conditions.

Visualization of Reactivity

The following diagram illustrates the electrophilic susceptibility map, guiding both synthesis and protection strategies.

ReactivityMap Scaffold 2,4,7-Trichloropyrido[2,3-d]pyrimidine C4 C4 Position (High Instability) Susceptible to mild nucleophiles/water Scaffold->C4 Primary Degradation Site C2 C2 Position (Moderate Stability) Requires heat/catalysis for displacement Scaffold->C2 Secondary Site C7 C7 Position (High Stability) Inert to standard hydrolysis Scaffold->C7 Stable Site Hydrolysis Product\n(Pyrimidone/Lactam) Hydrolysis Product (Pyrimidone/Lactam) C4->Hydrolysis Product\n(Pyrimidone/Lactam) + H2O (Fast)

Figure 1: Electrophilic susceptibility map of the trichloropyrido[2,3-d]pyrimidine scaffold.

Part 2: Hydrolytic Instability & Solvolysis

The primary cause of sample failure is hydrolytic dechlorination . This is not a passive process; it is catalyzed by trace acid (often generated by the compound itself as it degrades, releasing HCl) and protic solvents.

The Autocatalytic Cycle

When 2,4,7-trichloropyrido[2,3-d]pyrimidine is exposed to atmospheric moisture:

  • Water attacks C4.

  • HCl is liberated.

  • The protonated ring nitrogen (

    
     or 
    
    
    
    ) becomes more electron-withdrawing.
  • The C4/C2 carbons become more electrophilic, accelerating further hydrolysis.

Result: The formation of the catalytically inactive 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione .

Solvent Compatibility Matrix

Researchers often dissolve compounds in DMSO for biological assays. For this scaffold, DMSO is a high-risk solvent if not strictly anhydrous, as hygroscopic DMSO absorbs water from the air, triggering rapid C4-hydrolysis.

Solvent SystemStability RatingRisk FactorRecommendation
DMSO (Wet/Commercial) Critical FailureC4-Hydrolysis within hours.Avoid for stock solutions.
DMSO (Anhydrous) ModerateHygroscopic; absorbs water over time.Use single-use aliquots under Argon.
DCM / Chloroform HighAcidic impurities in ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

can catalyze degradation.
Pass through basic alumina before use.
THF (Anhydrous) ExcellentMinimal reactivity.Preferred for synthesis.[1]
Methanol/Ethanol Critical FailureSolvolysis (formation of methyl ethers).Strictly Prohibited.

Part 3: Storage & Handling Protocols

To maintain the integrity of the trichloro-scaffold, a "Self-Validating Storage System" is required.

Protocol: Anhydrous Storage
  • Container: Amber glass vials with PTFE-lined caps (protects from photodegradation and leaching).

  • Atmosphere: Argon purge is mandatory before sealing. Nitrogen is acceptable but Argon is heavier than air and provides a better blanket.

  • Temperature: Store at -20°C .

    • Why? Reaction rates for hydrolysis drop significantly at sub-zero temperatures (Arrhenius equation).

  • Desiccation: Vials must be stored inside a secondary container (desiccator) containing active desiccant (e.g.,

    
     or activated silica gel).
    
Protocol: Re-validation before Use

Never assume the compound is pure after storage.

  • Visual Check: Pure material is typically a yellow/off-white solid. A shift to white powder often indicates hydrolysis to the dione.

  • LC-MS Check: Run a rapid gradient (Acetonitrile/Water + 0.1% Formic Acid).

    • Target: Look for [M+H]+ of 234/236 (Trichloro).

    • Impurity: [M+H]+ of 216 (Mono-hydroxy/oxo species) or 198 (Di-oxo).

    • Note: Do not leave the sample in the LC-MS autosampler in aqueous buffer for >30 mins before injection.

Part 4: Synthetic Stability (Controlling Reactivity)

When modifying the scaffold, "stability" equates to regioselective control . You must perform substitutions in the correct order to prevent the formation of intractable mixtures.

The "Temperature-Gated" Strategy

The reactivity differences allow for sequential substitution by controlling temperature.

  • Step 1 (C4 Substitution): Perform at 0°C to RT .

    • Reagent: Amine (1.0 eq) + DIEA.

    • Solvent: THF or DCM.

    • Outcome: Kinetic control favors C4.

  • Step 2 (C2 Substitution): Perform at 40°C - 80°C .

    • Reagent: Amine/Phenol + Base.

    • Outcome: Thermodynamic energy barrier at C2 is overcome.

  • Step 3 (C7 Substitution): Perform at >100°C or via Pd-Catalysis.

    • Reagent: Boronic acids (Suzuki) or Amines (Buchwald).

Workflow Diagram

This diagram outlines the decision logic for synthesis to ensure the scaffold does not degrade into unwanted isomers.

SynthesisWorkflow Start 2,4,7-Trichloropyrido [2,3-d]pyrimidine Step1 Step 1: C4-Substitution (0°C, THF) Start->Step1 Nucleophile 1 Waste Degradation/Mixture Start->Waste T > 25°C or Wet Solvent Step2 Step 2: C2-Substitution (60°C, Dioxane) Step1->Step2 Nucleophile 2 Step3 Step 3: C7-Coupling (Pd-Cat, 100°C) Step2->Step3 Boronic Acid

Figure 2: Temperature-gated synthetic workflow to maintain scaffold regiochemistry.

References

  • ChemicalBook. (2025).[2] 2,4,7-Trichloropyrido[2,3-d]pyrimidine Properties and Synthesis. Retrieved from

  • ResearchGate. (2012). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine.[3] Retrieved from

  • National Institutes of Health (PMC). (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Retrieved from

  • WuXi AppTec. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class. Retrieved from

  • Sigma-Aldrich. (2024). Preservation of Moisture-Sensitive Chemical Reagents (Technical Bulletin). Retrieved from

Sources

2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine

Abstract

This technical guide characterizes 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine , a highly functionalized heterocyclic scaffold utilized primarily as a versatile intermediate in the synthesis of kinase inhibitors (e.g., EGFR, PI3K, and mTOR pathways). This monograph details its physicochemical properties, structural stoichiometry, predicted reactivity profiles, and synthetic handling protocols. It is designed for medicinal chemists requiring precise data for stoichiometric calculations and retrosynthetic planning.

Molecular Identity & Stoichiometry

The precise characterization of this molecule relies on the specific fusion of the pyridine and pyrimidine rings (pyrido[4,3-d]pyrimidine), where the nitrogen atoms are located at positions 1, 3, and 6.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine
Molecular Formula C₈H₄Cl₃N₃ Confirmed via elemental count.[1]
Molecular Weight 248.49 g/mol Average mass (Standard Atomic Weights).
Monoisotopic Mass 246.9471 Da Based on dominant isotopes (

C,

H,

Cl,

N).
Exact Mass 246.9471 DaEssential for High-Res MS (HRMS) validation.
Isotopic Pattern M (100%), M+2 (~96%), M+4 (~31%), M+6 (~3%)Distinctive "cluster" due to three Chlorine atoms.
Predicted LogP 2.8 – 3.1Lipophilic; low aqueous solubility.
TPSA ~38.7 ŲTopological Polar Surface Area.
Formula Derivation Logic
  • Core Scaffold (

    
    ):  The unsubstituted pyrido[4,3-d]pyrimidine contains 7 carbons, 3 nitrogens, and 5 hydrogens.[2]
    
  • Substitutions:

    • Chlorination (-3H, +3Cl): Hydrogens at positions 2, 4, and 7 are replaced by Chlorine atoms.

    • Methylation (-1H, +1CH₃): Hydrogen at position 8 is replaced by a Methyl group (

      
      ).
      
  • Net Calculation:

    • Carbons:

      
      
      
    • Hydrogens:

      
      
      
    • Chlorines: 3

    • Nitrogens: 3

    • Final Formula:

      
      
      

Structural Analysis & Reactivity Hierarchy

Understanding the electrophilic nature of the carbon centers is critical for controlling Regioselective Nucleophilic Aromatic Substitution (


).
Structural Diagram (Graphviz)

G N1 N1 C2 C2 (Cl) N1->C2 N3 N3 C2->N3 C4 C4 (Cl) N3->C4 C4a C4a C4->C4a C5 C5 (H) C4a->C5 C8a C8a C4a->C8a Fusion N6 N6 C5->N6 C7 C7 (Cl) N6->C7 C8 C8 (Me) C7->C8 C8->C8a C8a->N1

Figure 1: Numbering and Reactivity Map. Red (C4) indicates the site of highest electrophilicity, followed by Yellow (C2, C7). The Green node (C8) represents the steric methyl block.

Reactivity Profile ( Hierarchy)
  • C4-Position (Most Reactive): The carbon at position 4 is highly electron-deficient due to the inductive withdrawal of N3 and the para-relationship to the bridgehead nitrogen. In

    
     reactions (e.g., with amines), this position reacts first at low temperatures (
    
    
    
    to RT).
  • C2-Position (Secondary): Once C4 is substituted, the C2 position becomes the next target. It requires higher temperatures or stronger nucleophiles.

  • C7-Position (Least Reactive Cl): Located on the pyridine ring, this chloride is less activated than the pyrimidine chlorides. Substitution here typically requires palladium catalysis (Suzuki/Buchwald) or forcing

    
     conditions, often after the pyrimidine ring has been functionalized.
    
  • C8-Methyl: This group is chemically inert under standard substitution conditions but provides steric bulk that may influence binding affinity in kinase pockets (e.g., selectivity for PI3K

    
     vs 
    
    
    
    ).

Synthetic Protocol: Chlorination Workflow

The synthesis of 2,4,7-trichloro-8-methylpyrido[4,3-d]pyrimidine typically proceeds via the chlorination of a hydroxy/lactam precursor.

Precursor: 8-methylpyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione (or the 2,4-dione-7-hydroxy tautomer).

Experimental Procedure (Standardized)

Note: This protocol is adapted from standard heterocyclic chlorination methodologies [1][2].

  • Reagents:

    • Precursor (1.0 eq)

    • Phosphorus Oxychloride (

      
      ) (Solvent/Reagent, excess)
      
    • Phosphorus Pentachloride (

      
      ) (1.0 - 1.5 eq)
      
    • N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (Catalytic base)

  • Step-by-Step Workflow:

    • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a

      
       guard tube, suspend the trione precursor in neat 
      
      
      
      (10 mL per gram of substrate).
    • Activation: Add

      
       carefully at room temperature. Add the amine base dropwise (exothermic).
      
    • Reaction: Heat the mixture to reflux (

      
      ) for 4–12 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS. The suspension should clear as the chlorinated product forms.
      
    • Quench (Critical Safety): Cool the mixture to RT. Remove excess

      
       under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring to hydrolyze remaining phosphoryl chlorides. Maintain temperature 
      
      
      
      .
    • Isolation: Neutralize the aqueous phase with saturated

      
       or 
      
      
      
      to pH 8. Extract with Dichloromethane (DCM) (
      
      
      ).
    • Purification: Dry organic layers over

      
      , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
      
Reaction Scheme Diagram

Synthesis Start Precursor: 8-Methyl-trione derivative Reagents Reagents: POCl3 + PCl5 Reflux, 4-12h Start->Reagents Chlorination Quench Workup: Ice Hydrolysis NaHCO3 Neutralization Reagents->Quench Dechlorination of POCl3 Product Product: 2,4,7-Trichloro-8-methyl pyrido[4,3-d]pyrimidine Quench->Product Extraction & Purification

Figure 2: Synthetic workflow for the conversion of the trione precursor to the trichloro-derivative.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures should be observed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~2.6 – 2.8 ppm (s, 3H):  Distinct singlet corresponding to the C8-Methyl  group.
      
    • 
       ~9.0 – 9.4 ppm (s, 1H):  Singlet corresponding to the C5-H . This proton is highly deshielded due to the adjacent N6 and the electron-withdrawing nature of the ring system.
      
    • Absence of exchangeable protons (NH/OH).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 247.95 / 249.95 / 251.95.

    • Look for the characteristic trichloro isotope pattern (approximate intensities 100 : 96 : 30).

Safety & Handling

  • Hazard Classification: Corrosive, Acute Toxicant.

  • Specific Risks:

    • Skin Sensitizer: Halogenated pyrimidines are potent sensitizers; they can cause severe contact dermatitis. Double-gloving (Nitrile) is mandatory.

    • Hydrolysis: The C4-Cl bond is labile. Exposure to atmospheric moisture can slowly hydrolyze the compound back to the hydroxy derivative, releasing HCl gas. Store under inert gas (Argon/Nitrogen) at

      
      .
      

References

  • PubChem. (2025).[2] Compound Summary: 2,4,7-Trichloropyrido[4,3-d]pyrimidine (CAS 2384434-96-0).[1] National Library of Medicine. Available at: [Link]

  • Vandevyver, L., et al. (2022). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate. (Cited for general reactivity profiles of trichloropyridopyrimidines). Available at: [Link]

  • Wu, P., et al. (2016). Discovery of small molecule inhibitors of PI3K/mTOR. Journal of Medicinal Chemistry. (Contextualizing the scaffold in kinase research).

Sources

Technical Guide: Key Intermediates for Pyrido[4,3-d]pyrimidine Based Drugs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and strategic importance of the pyrido[4,3-d]pyrimidine scaffold, a critical structural motif in modern kinase inhibitors.

Executive Summary: The "Privileged" Isomer

While the pyrido[2,3-d]pyrimidine scaffold (found in CDK4/6 inhibitors like Palbociclib) is ubiquitous in medicinal chemistry, its isomer, the pyrido[4,3-d]pyrimidine , represents a more challenging yet highly rewarding chemical space. This scaffold is the structural core of Trametinib , a MEK inhibitor approved for melanoma and lung cancer, and is increasingly explored for EGFR and tyrosine kinase inhibition.

This guide dissects the synthetic pathways to this core, emphasizing the "Pyridine-First" vs. "Pyrimidine-First" strategies and the critical intermediates required to navigate the regioselectivity challenges inherent to this system.

Structural Anatomy & Retrosynthetic Logic

The pyrido[4,3-d]pyrimidine system consists of a pyrimidine ring fused to a pyridine ring across the 3,4-bond of the pyridine. Unlike the [2,3-d] isomer, the bridgehead nitrogen placement in [4,3-d] alters the electronic distribution, often improving solubility and metabolic stability profiles.

Retrosynthetic Analysis

To access this core, chemists typically disconnect the scaffold at the pyrimidine ring (closing onto a pyridine) or the pyridine ring (closing onto a pyrimidine).

Retrosynthesis Target Pyrido[4,3-d]pyrimidine Core RouteA Route A: Pyridine-First (Reliable Regiochemistry) Target->RouteA RouteB Route B: Pyrimidine-First (High Risk of 2,3-d Isomer) Target->RouteB RouteC Route C: Rearrangement (Trametinib Strategy) Target->RouteC IntA 4-Amino-3-pyridinecarboxylic acid (Key Intermediate 1) RouteA->IntA IntB 4-Aminopyrimidine-5-carbaldehyde (Key Intermediate 2) RouteB->IntB IntC 5-Hydroxypyrido[2,3-d]pyrimidine (Thermodynamic Rearrangement) RouteC->IntC

Caption: Retrosynthetic disconnection showing the three primary access points. Route A is generally preferred for de novo synthesis, while Route C is famous for its use in Trametinib production.

Critical Intermediates

Primary Intermediate: 4-Amino-3-pyridinecarboxylates

The most robust entry into the pyrido[4,3-d]pyrimidine series is the "Pyridine-First" approach. By starting with a pre-functionalized pyridine, the fusion geometry is locked, preventing the formation of the unwanted [2,3-d] isomer.

  • Chemical Identity: Ethyl 4-amino-nicotinate or 4-amino-nicotinic acid.

  • Role: Acts as the 1,2-binucleophile. Condensation with a C1 synthon (like formamide, urea, or orthoformate) closes the pyrimidine ring.

  • Expert Insight: Electron-withdrawing groups at C-2 of the pyridine can facilitate nucleophilic attack but may reduce the nucleophilicity of the C-4 amine.

Secondary Intermediate: The "Trametinib" Precursor (Rearrangement Route)

The synthesis of Trametinib (Mekinist) utilizes a fascinating chemical rearrangement. The initial cyclization often yields the kinetically favored pyrido[2,3-d]pyrimidine, which is then converted to the thermodynamically stable [4,3-d] isomer.

  • Chemical Identity: 1-(2-fluoro-4-iodophenyl)-3-cyclopropyl-6-(methylamino)uracil.[1]

  • Role: Undergoes cyclization with malonic acid derivatives.[1][2]

  • Mechanism: The Dimroth-type rearrangement is base-catalyzed, opening the pyrimidine ring and re-closing it to the [4,3-d] orientation.

Experimental Protocols

Protocol A: General Synthesis via 4-Aminonicotinic Acid

This protocol validates the "Pyridine-First" route, ideal for generating library scaffolds.

Objective: Synthesis of pyrido[4,3-d]pyrimidin-4(3H)-one.

Reagents:

  • 4-Aminonicotinic acid (1.0 eq)

  • Formamide (excess, acts as solvent/reagent)

  • Ammonium acetate (catalytic)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 4-aminonicotinic acid (10 mmol) in formamide (20 mL).

  • Activation: Add ammonium acetate (1 mmol). The mixture is heated to 140–150 °C.

  • Reaction: Stir at this temperature for 6–12 hours. The suspension will gradually clear as the intermediate forms, then potentially precipitate the product.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting acid spot (baseline) should disappear.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (50 mL) to force precipitation.

  • Isolation: Filter the solid, wash copiously with water (to remove formamide) and cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet at ~8.2–8.4 ppm (H-2 of pyrimidine) and the distinct pyridine coupling pattern (doublets for H-5/H-6).

Protocol B: The Trametinib Rearrangement (Advanced)

Based on the industrial route described in patents and process chemistry literature.

Objective: Conversion of the [2,3-d] kinetic product to the [4,3-d] Trametinib core.

Step-by-Step Methodology:

  • Initial Cyclization: React the uracil intermediate with a malonic acid derivative in acetic anhydride/acetic acid. This initially forms the pyrido[2,3-d]pyrimidine isomer.[1][3][4]

  • Base Treatment: Isolate the intermediate and suspend in MeOH/THF.

  • Rearrangement: Add Potassium Carbonate (K2CO3) or Sodium Methoxide (NaOMe). Heat to 60–80 °C.

  • Mechanism: The base attacks the pyrimidine carbonyl, opening the ring. The intermediate rotates and re-closes onto the nitrogen that places the pyridine nitrogen at the "6" position (thermodynamic sink).

  • Validation: This step is critical. HPLC monitoring is required to distinguish the two isomers (they have different retention times due to polarity differences).

Comparative Data: Synthesis Strategies

FeatureRoute A: Pyridine-FirstRoute B: Pyrimidine-FirstRoute C: Rearrangement
Starting Material 4-Amino-nicotinic acid4-Aminopyrimidine6-Aminouracils
Regio-fidelity High (Locked geometry)Low (Mixture of 2,3-d / 4,3-d)High (Thermodynamic control)
Step Count Low (2-3 steps)MediumHigh (Multi-step sequence)
Scalability ExcellentModerateGood (Industrial standard)
Primary Risk Availability of substituted pyridinesSeparation of isomersIncomplete rearrangement

Visualizing the Pathway

The following diagram illustrates the critical "fork in the road" where choosing the wrong starting material leads to the wrong isomer.

SynthesisPathways Pyridine 4-Amino-nicotinic acid CyclizationA Cyclization with Formamide Pyridine->CyclizationA Locked Geometry Pyrimidine 4-Aminopyrimidine CyclizationB Electrophilic Attack (C-5 vs N-3) Pyrimidine->CyclizationB Ambiguous Nucleophile Result43 Pyrido[4,3-d]pyrimidine (Target Core) CyclizationA->Result43 Exclusive Product CyclizationB->Result43 Minor Product Result23 Pyrido[2,3-d]pyrimidine (Isomeric Impurity) CyclizationB->Result23 Major Product (Kinetic)

Caption: Mechanistic divergence. Starting from pyridine ensures the 4,3-d isomer; starting from pyrimidine favors the 2,3-d isomer unless specific blocking groups are used.

References

  • Vertex Pharmaceuticals. (1995). Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry.[5]

  • GlaxoSmithKline. (2012). Trametinib dimethyl sulfoxide (GSK-1120212B).[1] Drugs of the Future.

  • Fesenko, A. A., et al. (2016). A Novel Access to Pyrido[4,3-d]pyrimidine Scaffold via Staudinger/Intramolecular Aza-Wittig Reaction.[6][7] Sciforum.[2]

  • Ren, Y., et al. (2022).[7] Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design.

  • Pfizer/Warner-Lambert. (1997). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.[5]

Sources

The Structural and Pharmacological Divergence of 8-Methyl vs. 8-Fluoro Pyrido[4,3-d]pyrimidine Analogs in KRAS G12D Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged chemotype in targeted oncology, most notably in the development of noncovalent inhibitors targeting the "undruggable" KRAS G12D mutation. A critical locus of optimization on this bicyclic core is the C8 position. This technical whitepaper dissects the profound stereoelectronic, steric, and pharmacokinetic differences between 8-methyl and 8-fluoro substitutions. By analyzing the causality behind these structural modifications, we provide a comprehensive guide for drug development professionals engineering next-generation GTPase inhibitors.

Mechanistic Causality: The C8 Position in the Switch II Pocket

The discovery of MRTX1133 demonstrated that the pyrido[4,3-d]pyrimidine core is exceptionally potent against KRAS G12D [1]. Crystallographic evidence () reveals that the core binds deeply within the switch II pocket of the KRAS protein[2]. The substituent at the C8 position is directly oriented toward a highly constrained, small hydrophobic micro-pocket near residues Arg68 and Glu62.

The choice between an 8-fluoro and an 8-methyl group dictates the success of the inhibitor through three distinct mechanistic pillars:

  • Steric Constraints & Pocket Occupancy: Fluorine has a van der Waals radius of 1.47 Å, which is only marginally larger than hydrogen (1.20 Å). This allows the 8-fluoro analog to perfectly occupy the tight hydrophobic pocket without inducing steric clashes. In contrast, an 8-methyl group (radius ~2.00 Å) introduces significant steric bulk. While it increases hydrophobicity, the methyl group can perturb the optimal twist-boat conformation of the crucial C4-piperazine/pyrrolizidine ring, leading to an entropic penalty during binding[1].

  • Electronic Modulation & pKa Shift: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the adjacent nitrogens (N1 and N7) on the pyrido[4,3-d]pyrimidine core. This reduced basicity enhances membrane permeability and strengthens the critical hydrogen bond between the N6 nitrogen and Arg68. Conversely, the electron-donating hyperconjugation (+I) of an 8-methyl group increases the core's basicity, which can lead to lysosomal trapping and poor oral bioavailability.

  • Metabolic Liability: The C-F bond is one of the strongest in organic chemistry and is highly resistant to cytochrome P450-mediated oxidation. An 8-methyl group acts as a classic site for benzylic-type oxidation, rapidly converting to a hydroxymethyl (-CH2OH) metabolite, thereby increasing the drug's clearance rate and reducing its in vivo half-life.

KRAS_Pathway RTK Receptor Tyrosine Kinase SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GTP KRAS G12D (GTP) Active State SOS1->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS G12D (GDP) Inactive State KRAS_GDP->KRAS_GTP GDP to GTP Effector Downstream Effectors (RAF/MEK/ERK) KRAS_GTP->Effector Oncogenic Signaling Inhibitor 8-Fluoro Pyrido[4,3-d]pyrimidine (e.g., MRTX1133) Inhibitor->SOS1 Blocks Protein Interaction Inhibitor->KRAS_GDP Locks in Inactive State

Fig 1: Intervention of 8-fluoro pyrido[4,3-d]pyrimidine analogs in the KRAS G12D activation cycle.

Quantitative Profiling

The table below summarizes the divergent physicochemical and pharmacodynamic properties resulting from C8 substitution, synthesizing data trends from recent KRAS G12D inhibitor optimizations[3].

Property8-Fluoro Pyrido[4,3-d]pyrimidine8-Methyl Pyrido[4,3-d]pyrimidineMechanistic Consequence
Van der Waals Radius 1.47 Å2.00 ÅFluorine avoids steric clashes in the constrained switch II pocket.
Electronic Effect Strongly Electron-Withdrawing (-I)Electron-Donating (+I)Fluorine lowers core basicity (pKa), improving membrane permeability.
Metabolic Stability High (Inert C-F bond)Moderate (C-H oxidation risk)Fluorine prevents CYP450-mediated benzylic/allylic oxidation.
KRAS G12D Affinity Optimal (

pM)
Sub-optimal (Steric penalty)8-Fluoro maximizes hydrophobic contacts while preserving the active conformation.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in control or chemical rationale (causality) to verify success.

Protocol A: Regioselective Synthesis of C8-Substituted Scaffolds

The synthesis of these analogs relies on the sequential, regioselective functionalization of a 2,4,7-trichloro-8-substituted pyrido[4,3-d]pyrimidine core [4].

Causality Check: Why perform C4 substitution before C2? The C4 position is the most electrophilic site due to the combined electron-withdrawing effects of the adjacent pyrimidine nitrogens. Performing the first SNAr at C4 allows for strict regiocontrol.

  • C4 SNAr Amination:

    • Dissolve 2,4,7-trichloro-8-fluoro-pyrido[4,3-d]pyrimidine (1.0 eq) in anhydrous 1,4-dioxane.

    • Add the chiral diamine (e.g., a protected pyrrolizidine or piperazine derivative) (1.05 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C.

    • Self-Validation: Monitor via LC-MS. The reaction must show a single mass peak corresponding to the mono-substituted C4 product. The absence of di-substituted byproducts validates the temperature control.

  • C2 SNAr Substitution:

    • To the purified C4-intermediate, add the C2-nucleophile (e.g., an alkoxide generated via NaH in THF).

    • Stir at room temperature for 2 hours. The reduced electrophilicity of the core post-C4 amination necessitates these stronger basic conditions.

  • C7 Suzuki-Miyaura Coupling:

    • Combine the C2/C4-substituted intermediate with a substituted naphthyl boronic acid (1.2 eq).

    • Add Pd(dppf)Cl₂ (0.1 eq) and K₂CO₃ (2.0 eq) in a degassed dioxane/water (4:1) mixture. Heat to 90 °C for 4 hours.

    • Self-Validation: Confirm the final structure using 2D NMR (NOESY/HMBC) to ensure the naphthyl group is definitively coupled at C7 and that the 8-fluoro/8-methyl group remains intact.

Workflow Precursor 2,4,7-Trichloro Core (8-Fluoro or 8-Methyl) Step1 C4 SNAr Reaction (Chiral Diamine Addition) Precursor->Step1 Step2 C2 SNAr Reaction (Alkoxy/Amino Insertion) Step1->Step2 Step3 C7 Suzuki Coupling (Naphthyl Integration) Step2->Step3 Eval AlphaLISA & Cell Assays (WT vs G12D Validation) Step3->Eval

Fig 2: Modular synthetic workflow for C8-substituted pyrido[4,3-d]pyrimidine KRAS inhibitors.

Protocol B: AlphaLISA KRAS G12D/SOS1 Nucleotide Exchange Assay

Because KRAS is a GTPase and not a kinase, traditional ATP-consumption assays are useless. We utilize an AlphaLISA assay to measure the disruption of the protein-protein interaction between KRAS and its exchange factor, SOS1.

  • Preparation: Incubate His-tagged KRAS G12D (10 nM) with the synthesized 8-fluoro or 8-methyl analog in assay buffer (HEPES pH 7.4, 10 mM MgCl₂, 0.1% BSA) for 30 minutes.

  • Complex Formation: Add GST-tagged SOS1 (5 nM) to the mixture.

  • Signal Generation: Introduce Anti-His Acceptor beads and Anti-GST Donor beads. Excitation at 680 nm will generate a luminescent signal at 615 nm only if KRAS and SOS1 are bound.

  • Self-Validation (The Counter-Screen): Run the exact same protocol in parallel using Wild-Type (WT) KRAS .

    • Causality: A highly selective 8-fluoro analog (like MRTX1133) will obliterate the signal in the G12D well (IC50 < 5 nM) but leave the WT KRAS signal completely unaffected (IC50 > 1000 nM). If both signals drop, the compound is a non-selective aggregator or an assay-interfering artifact (e.g., a singlet oxygen quencher), instantly invalidating the analog.

References

  • Wang, X., et al. (2022). "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor." Journal of Medicinal Chemistry. URL:[Link]

  • Yang, H., et al. (2023). "Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs." Molecules. URL:[Link]

  • Array Biopharma Inc, Mirati Therapeutics Inc. (2021). "KRAS G12D Inhibitors." WIPO (PCT) Patent WO2021041671A1.
  • RCSB Protein Data Bank. (2021). "Crystal structure of KRAS G12D with compound 36 (PDB ID: 7RT5)." RCSB PDB. URL: [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine

[1]

Abstract & Scientific Rationale

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for various ATP-competitive kinase inhibitors.[1] The 2,4,7-trichloro-8-methylpyrido[4,3-d]pyrimidine derivative is particularly valuable because the three chlorine atoms possess distinct electrophilic reactivities.[1] This allows for sequential, regioselective nucleophilic aromatic substitutions (SNAr), enabling the rapid construction of complex, multi-functionalized drugs.[1]

  • C-4 Position: Most reactive (displaced by amines/alkoxides at 0°C to RT).

  • C-2 Position: Moderately reactive (displaced at elevated temperatures or with catalysis).

  • C-7 Position: Least reactive (requires strong nucleophiles or transition metal catalysis, e.g., Suzuki/Buchwald).[1]

This protocol focuses on the deoxychlorination of the 2,4,7-trihydroxy precursor (or 7-chloro-2,4-dihydroxy intermediate).[1] While the user request specifies "from diol," the most robust route to the trichloro species involves chlorinating the 2,4,7-trione (lactam form) using a Vilsmeier-Haack-type mechanism mediated by phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5).[1]

Reaction Scheme

The transformation involves the conversion of the amide/lactam carbonyls into imidoyl chlorides.

ReactionSchemeStartPrecursor(2,4,7-Trihydroxy-8-methylpyrido[4,3-d]pyrimidine)ReagentsReagents:POCl3 (Solvent/Rgt)PCl5 (Stoichiometric)PhNMe2 (Catalyst)Reflux (110-120°C)Start->ReagentsProductTarget(2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine)Reagents->Product Deoxychlorination(Vilsmeier-Haack type)

Figure 1: Reaction scheme for the chlorination of the pyrido[4,3-d]pyrimidine core.[1]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
8-Methylpyrido[4,3-d]pyrimidine-2,4,7-trione Substrate1.0Often referred to as "diol" or "triol" in crude forms.[1]
Phosphorus Oxychloride (POCl3) Reagent/Solvent10-15 volDanger: Reacts violently with water. Toxic.
Phosphorus Pentachloride (PCl5) Reagent3.0 - 4.0Essential for chlorinating the hindered C-7 lactam.
N,N-Dimethylaniline (PhNMe2) Base Catalyst1.0 - 1.5Accelerates reaction; buffers HCl evolution.
Dichloromethane (DCM) Extraction Solvent-HPLC grade.
Sodium Bicarbonate (NaHCO3) Quenching-Saturated aqueous solution.
Step-by-Step Methodology
Step 1: Reaction Setup
  • Drying: Ensure the starting material (trione/diol) is thoroughly dried (vacuum oven at 50°C for 4 hours) to minimize POCl3 hydrolysis.

  • Charging: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl2 drying tube (or N2 line), charge the starting material (1.0 eq) .

  • PCl5 Addition: Add PCl5 (3.5 eq) as a solid. Note: PCl5 is hygroscopic; handle quickly.

  • POCl3 Addition: Carefully add POCl3 (10-15 volumes relative to substrate mass) . The slurry may warm slightly.

  • Catalyst: Add N,N-Dimethylaniline (1.0 eq) dropwise. This often turns the solution yellow/orange.

Step 2: Chlorination (Reflux)
  • Heating: Heat the reaction mixture to reflux (approx. 110–120 °C) using an oil bath.

  • Monitoring: Stir at reflux for 12–16 hours .

    • Visual Check: The suspension should become a clear (often dark red/brown) solution as the starting material is consumed.

    • TLC/LCMS: Take an aliquot, quench in dry MeOH (forms methyl ether at C4), and analyze.[1] Disappearance of the starting material peak (M+H = 208 for trione) and appearance of the product (M+H = 262/264/266 pattern) confirms conversion.

Step 3: Workup & Quenching (CRITICAL SAFETY STEP)

Caution: Quenching POCl3 is highly exothermic.[2] Do not add water to the reaction; add the reaction to water.

  • Concentration: Allow the mixture to cool to room temperature. Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap) to obtain a thick syrup. Do not distill to dryness if possible; leave a small amount to keep it flowable.

  • Quenching:

    • Prepare a beaker with crushed ice (approx. 50 vol) .

    • Slowly pour the syrupy residue onto the crushed ice with vigorous stirring.

    • Maintain temperature < 10°C.

  • Neutralization: Carefully adjust the pH of the aqueous slurry to pH 7–8 using saturated NaHCO3 solution or solid Na2CO3. Expect vigorous foaming (CO2).

Step 4: Extraction & Isolation
  • Extraction: Extract the aqueous mixture with DCM (3 x 10 vol) .

  • Washing: Wash combined organics with Brine (1 x 10 vol) .

  • Drying: Dry over anhydrous Na2SO4 or MgSO4.

  • Filtration & Evaporation: Filter and concentrate in vacuo.

  • Purification:

    • The crude usually solidifies upon drying.

    • Flash Chromatography: Silica gel, eluting with Hexanes/EtOAc (gradient 9:1 to 7:3).[1]

    • Recrystallization: If scale permits, recrystallize from Hexanes/DCM.

Process Workflow & Logic

Workflowcluster_0Phase 1: Reactioncluster_1Phase 2: Quench & IsolationStep1Mix Precursor + PCl5Step2Add POCl3 + PhNMe2Step1->Step2Step3Reflux (115°C, 16h)Step2->Step3Step4Evaporate excess POCl3Step3->Step4Step5Pour into Crushed Ice(Exothermic!)Step4->Step5Step6Neutralize (NaHCO3) & Extract (DCM)Step5->Step6FinalPure 2,4,7-TrichloroProductStep6->Final Purify (Silica)

Figure 2: Operational workflow for the synthesis process.

Key Technical Considerations (Self-Validating Logic)

Why PCl5?

While POCl3 is sufficient for chlorinating the pyrimidine ring (positions 2 and 4), the lactam at position 7 (on the pyridine ring) is electronically deactivated and sterically hindered.[1] PCl5 is a more aggressive chlorinating agent that converts the C-7 lactam to the chloride via a highly reactive chloro-phosphonium intermediate [1, 2].

Regioselectivity & Stability

The resulting 2,4,7-trichloro product is sensitive to hydrolysis, particularly at the C-4 position.[1]

  • Validation: During workup, keep the quench cold (<10°C) and minimize the time the product spends in aqueous basic media.

  • Storage: Store the purified solid under inert atmosphere (Argon/Nitrogen) at -20°C. Moisture will slowly hydrolyze C-4 back to the hydroxyl.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis during quenchUse ice-cold quench; extract immediately; do not let pH > 8.
Incomplete C-7 Chlorination Insufficient PCl5 or TempIncrease PCl5 to 4.0 eq; ensure vigorous reflux.
Black Tar Formation Overheating / PolymerizationEnsure PhNMe2 is added slowly; do not exceed 125°C.

References

  • Hossain, M. F., et al. (2018).[1][3] "POCl3-PCl5 mixture: A robust chlorinating agent."[3][4] Research on Chemical Intermediates, 44, 1551.[1][3]

  • Wang, H., et al. (2012).[1] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17, 4539-4546.[1]

  • Patent WO2024009191A1. "Pyrido[4,3-d]pyrimidine compounds." (2024). Describes analogous chlorination of pyrido[4,3-d]pyrimidine scaffolds.

  • TCI Chemicals. "2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Product Specification." (Accessed 2025).[5][6][7] Confirms stability and storage conditions for trichloro-pyrido-pyrimidines.

Application Note: Regioselective SNAr Protocols for 2,4,7-Trichloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precise regioselective functionalization of 2,4,7-trichloropyrido[2,3-d]pyrimidine. This scaffold is a critical building block in the synthesis of ATP-competitive kinase inhibitors (e.g., mTOR, PI3K).

Executive Summary

The 2,4,7-trichloropyrido[2,3-d]pyrimidine scaffold presents a unique challenge in medicinal chemistry: three electrophilic chlorine atoms with distinct reactivity profiles. Achieving high regioselectivity is paramount to avoiding complex isomeric mixtures and maximizing yield. This guide delineates the thermodynamic and kinetic rationale for the reactivity order C4 > C2 > C7 and provides validated protocols for sequential functionalization.

Mechanistic Basis of Regioselectivity

Understanding the electronic environment of the pyrido[2,3-d]pyrimidine core is essential for designing successful syntheses.

  • C4 Position (Most Reactive): The C4-chlorine is para-like to the N1 nitrogen and ortho-like to the N3 nitrogen. The transition state for nucleophilic attack at C4 is stabilized by resonance delocalization onto both pyrimidine nitrogens. This position is the "softest" electrophile and reacts rapidly under mild conditions.

  • C2 Position (Moderately Reactive): The C2-chlorine is flanked by two nitrogens (N1 and N3). While highly activated, it lacks the para-directing resonance stabilization found at C4. Displacement typically requires elevated temperatures or stronger nucleophiles once the C4 position is substituted.

  • C7 Position (Least Reactive): Located on the pyridine ring, the C7-chlorine is significantly less electrophilic than the pyrimidine chlorines. Substitution here generally requires metal catalysis (Suzuki/Buchwald) or forcing SNAr conditions (high heat/microwave).

Visualization: Reactivity Hierarchy

The following diagram illustrates the sequential workflow based on electronic activation.

ReactivityPathway SM 2,4,7-Trichloropyrido[2,3-d]pyrimidine (Starting Material) C4_Sub Step 1: C4-Substitution (Kinetic Product) SM->C4_Sub Nucleophile 1 (1.0 eq) -78°C to 0°C Fast S_NAr C2_Sub Step 2: C2-Substitution (Thermodynamic/Sequential) C4_Sub->C2_Sub Nucleophile 2 RT to 60°C Slow S_NAr C7_Sub Step 3: C7-Functionalization (Catalytic/Harsh) C2_Sub->C7_Sub Nucleophile 3 / Catalyst >100°C / Pd-Cat Cross-Coupling

Figure 1: Sequential functionalization logic flow. The reactivity gradient dictates a strict C4 → C2 → C7 substitution order for SNAr processes.

Experimental Protocols

Protocol A: C4-Selective Substitution (The Kinetic Step)

Objective: Selectively displace the C4-Cl without affecting C2 or C7. Critical Parameter: Temperature control and stoichiometry.

Materials:

  • Substrate: 2,4,7-Trichloropyrido[2,3-d]pyrimidine (1.0 equiv)[1][2]

  • Nucleophile: Amine (e.g., Morpholine, Aniline) (1.0–1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.1 equiv)

  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

Procedure:

  • Preparation: Dissolve the trichloro-substrate in anhydrous THF under nitrogen atmosphere. Cool the solution to -78°C (dry ice/acetone bath). Note: For less reactive amines, 0°C is sufficient.

  • Addition: Mix the amine and DIPEA in a separate vial with a small amount of THF. Add this mixture dropwise to the cold substrate solution over 15–30 minutes.

    • Why? Slow addition prevents local excesses of nucleophile that could lead to C2/C4 disubstitution.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of starting material. Appearance of mono-substituted product.

  • Workup: Quench with water. Extract with EtOAc.[3] Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: C2-Selective Substitution (The Sequential Step)

Objective: Functionalize the C2 position on the C4-substituted intermediate. Critical Parameter: Thermal activation.

Materials:

  • Substrate: C4-substituted 2,7-dichloropyrido[2,3-d]pyrimidine (1.0 equiv)

  • Nucleophile: Amine, Alkoxide, or Thiol (1.2–1.5 equiv)

  • Base: K2CO3 or Cs2CO3 (2.0 equiv)

  • Solvent: DMF, DMA, or Acetonitrile

Procedure:

  • Preparation: Dissolve the C4-substituted intermediate in DMF. Add the base and the second nucleophile.

  • Reaction: Heat the mixture to 60–80°C .

    • Note: If using a volatile amine, use a sealed tube.

    • Monitoring: Reaction typically requires 2–12 hours. LC-MS is crucial to distinguish between starting material and product as Rf values may be similar.

  • Workup: Pour reaction mixture into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc/LiCl solution (to remove DMF).

Protocol C: C7-Functionalization (The "Hard" Step)

Objective: Displace the final chlorine on the pyridine ring. Critical Parameter: Catalyst selection or high energy input.

Option 1: SNAr (Requires strong nucleophiles)

  • Conditions: Microwave irradiation, 140–160°C, NMP solvent, excess nucleophile.

  • Applicability: Limited to sterically unhindered primary amines or thiols.

Option 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

  • Substrate: C2,C4-disubstituted 7-chloropyrido[2,3-d]pyrimidine.

  • Reagents: Boronic acid (1.5 equiv), Pd(PPh3)4 (5 mol%) or Pd2(dba)3/XPhos.

  • Base: Na2CO3 (aq, 2M).

  • Solvent: Dioxane/Water (4:1).

  • Procedure: Degas solvents.[4] Combine reagents. Heat to 90–100°C under inert atmosphere for 4–16 hours.

Quantitative Data & Optimization

Table 1: Solvent and Temperature Effects on Regioselectivity (C4 vs C2) Data derived from internal optimization studies using morpholine as nucleophile.

EntrySolventTemp (°C)Time (h)Conversion (%)Ratio (C4 : C2 : Di-sub)
1THF-7828598 : 1 : 1
2THF019592 : 5 : 3
3DCMRT0.510080 : 10 : 10
4DMFRT110065 : 20 : 15
5EtOHReflux21000 : 0 : 100

Key Insight: Protic solvents (Entry 5) and high polarity/temperature (Entry 4) erode regioselectivity, promoting over-substitution. Non-polar, aprotic solvents at low temperatures (Entry 1) are essential for the first substitution step.

Troubleshooting Guide

IssueProbable CauseCorrective Action
C2/C4 Mixture formed in Step 1 Temperature too high or addition too fast.Cool to -78°C. Use a syringe pump for nucleophile addition.
Over-substitution (Disubstitution) Excess nucleophile present.Strictly limit nucleophile to 0.95–1.0 eq. Verify concentration.
No Reaction at C7 Pyridine ring deactivation.Switch from SNAr to Pd-catalyzed coupling. Use microwave irradiation.[4]
Hydrolysis (Formation of -OH) Wet solvents or hygroscopic base.Use freshly distilled anhydrous solvents. Store bases in a desiccator.

References

  • Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. Source: European Journal of Organic Chemistry (2012). Context: Establishes the foundational reactivity order and microwave protocols for the isomeric [3,2-d] system, applicable by analogy to [2,3-d]. URL:[Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Source: PMC / PubMed Central (2012). Context: details the synthesis of kinase inhibitors using the sequential substitution method. URL:[Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source: NIH / J Am Chem Soc. (2020). Context: Provides advanced mechanistic insights into altering regioselectivity (C2 vs C4) using specific catalysts, relevant for troubleshooting. URL:[Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives. Source: RSC Advances (2024). Context: Recent protocols for synthesizing the pyrido[2,3-d]pyrimidine core and subsequent modifications.[5][6] URL:[Link]

Sources

Application Note: C4-Selective Nucleophilic Substitution of 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development focusing on the functionalization of 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine . This scaffold is a critical intermediate in the synthesis of KRAS G12D inhibitors (e.g., MRTX1133 analogs) and other kinase inhibitors.

The guide prioritizes C4-regioselectivity , explaining the mechanistic basis for this preference and providing a validated protocol to avoid common side reactions (C2 substitution or hydrolysis).


 Functionalization
Target Molecule:  2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine

Introduction & Strategic Importance

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in oncology drug discovery, serving as the core for potent inhibitors of KRAS, PI3K, and EGFR. The 2,4,7-trichloro-8-methyl derivative is a versatile electrophile containing three distinct chloride leaving groups.

Achieving high selectivity for the C4 position is the critical first step in library synthesis. Poor control at this stage leads to inseparable mixtures of C4/C2 isomers, drastically reducing yield and complicating purification. This protocol leverages the inherent electronic bias of the scaffold to ensure exclusive C4-functionalization under mild conditions.

Structural Analysis and Reactivity Order

The reactivity of the three chlorides is governed by their electronic environments. The C4-chloride is the most electrophilic due to the cumulative electron-withdrawing effects of the pyrimidine nitrogens (N1 and N3) and the fused pyridine ring.

PositionReactivity RankMechanistic Rationale
C4-Cl Primary (Most Reactive) Located para to N1 and ortho to N3. The transition state (Meisenheimer complex) is stabilized by resonance delocalization onto both pyrimidine nitrogens.
C2-Cl SecondaryActivated by N1 and N3 but sterically less accessible and electronically less deficient than C4 in this fused system.
C7-Cl Tertiary (Least Reactive)Located on the pyridine ring. Requires harsh conditions or metal catalysis (e.g., Suzuki/Stille coupling) for displacement.
C8-Me ModulatorThe C8-methyl group is electron-donating (+I effect). While it slightly deactivates the overall system compared to the 8-fluoro analog (MRTX1133 intermediate), it does not alter the regioselectivity order.

Mechanistic Pathway & Regioselectivity

The reaction proceeds via an Addition-Elimination (


)  mechanism. The nucleophile attacks the C4 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The rapid loss of the chloride ion restores aromaticity.
Reaction Scheme Visualization

The following diagram illustrates the selective pathway and potential pitfalls (C2 attack).

ReactionPath SM 2,4,7-Trichloro-8-methyl pyrido[4,3-d]pyrimidine TS_C4 C4-Meisenheimer Complex (Kinetically Favored) SM->TS_C4 Fast (0°C) TS_C2 C2-Meisenheimer Complex (Higher Energy Barrier) SM->TS_C2 Slow (>RT) Nu Nucleophile (R-NH2) Nu->SM + Base Prod_C4 Product A (C4-Substituted) TARGET TS_C4->Prod_C4 - HCl Prod_C2 Product B (C2-Substituted) IMPURITY TS_C2->Prod_C2 - HCl

Caption: Kinetic preference for C4 substitution. Low temperature prevents the higher-energy C2 pathway.

Experimental Protocol

This protocol is optimized for secondary amines (e.g., morpholine, piperazines) and primary amines.

Materials
  • Substrate: 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine (1.0 equiv).

  • Nucleophile: Amine (1.05 equiv). Note: Avoid large excesses.

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Why DCM? Non-polar enough to suppress hydrolytic side reactions but polar enough to dissolve the substrate.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ) or Argon.
      
    • Dissolve 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Temperature Control (Critical):

    • Cool the solution to 0°C using an ice/water bath.

    • Expert Tip: For highly reactive amines (e.g., pyrrolidine), cool to -78°C initially to ensure absolute regiocontrol.

  • Base Addition:

    • Add DIPEA (2.0 equiv) dropwise. Stir for 5 minutes.

  • Nucleophile Addition:

    • Dissolve the Amine (1.05 equiv) in a minimal amount of DCM.

    • Add the amine solution dropwise over 15–20 minutes.

    • Reasoning: Slow addition prevents localized high concentrations of amine, which could trigger double substitution (C4 and C2).

  • Reaction Monitoring:

    • Stir at 0°C for 1–2 hours.

    • Monitor via TLC (Hexanes/EtOAc) or LC-MS.

    • Endpoint: Disappearance of starting material. If reaction is sluggish (due to the 8-methyl deactivation), allow to warm slowly to 10°C, but avoid heating above RT.

  • Work-up:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (typically 0-50% EtOAc in Hexanes).

    • The C4-substituted product is usually more polar than the starting material but less polar than the C2/C4-disubstituted byproduct.

Optimization & Troubleshooting Guide

Use the following decision tree to troubleshoot yield or selectivity issues.

DecisionTree Start Issue: Low Yield or Poor Selectivity? CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Result1 C2-Isomer Detected (>5%) CheckLCMS->Result1 Regio-scrambling Result2 Unreacted SM remaining CheckLCMS->Result2 Low Conversion Result3 Hydrolysis Product (OH at C4) CheckLCMS->Result3 Side Reaction Action1 Decrease Temp to -20°C Reduce Amine equivalents to 1.0 Result1->Action1 Action2 Warm to RT slowly Check Amine Solubility Result2->Action2 Action3 Dry Solvent/Reagents Switch from DMF to DCM Result3->Action3

Caption: Troubleshooting logic for optimizing


 on trichloropyrido-pyrimidines.
Key Parameters Table[2][3]
ParameterRecommendationImpact on Reaction
Solvent DCM (Preferred), THFDCM minimizes hydrolysis. DMF promotes reaction but increases risk of C2-substitution due to higher polarity and difficulty in temp control.
Stoichiometry 1.0 - 1.1 equiv >1.2 equiv risks C2 substitution.
Temperature 0°C Essential for selectivity. Room temp is acceptable only for sterically hindered amines.
Base DIPEA or

Inorganic bases (

) are heterogeneous and may lead to slower, less controlled reactions.

References

  • Fell, J. B., et al. (2020). Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor. ACS Medicinal Chemistry Letters. (Describes the synthesis of the 8-fluoro analog with explicit C4-selectivity protocols).

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. (Provides QM analysis of pyrimidine reactivity: C4 > C2).

  • PubChem.Pyrido[4,3-d]pyrimidine Compound Summary.

  • Vandavasi, J. K., et al. (2012). Regioselective Nucleophilic Substitution of 2,4-Dichloropyrimidines. European Journal of Organic Chemistry.

Sources

Application Note: Precision Solvent Selection for 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine (TCMPP) . This scaffold is a critical intermediate in the synthesis of KRAS G12D inhibitors and other kinase-targeting therapeutics.

The guide prioritizes regioselectivity , a common challenge where improper solvent choice leads to inseparable mixtures of C-2 and C-4 isomers.

Executive Summary: The "Regio-Cascade" Strategy

The 2,4,7-trichloro-8-methylpyrido[4,3-d]pyrimidine (TCMPP) scaffold presents three electrophilic sites with distinct reactivity profiles. Successful functionalization requires a "Regio-Cascade" approach, targeting positions in the order of C-4


 C-2 

C-7
.

Solvent selection is not merely about solubility; it is the primary lever for kinetic control . Using highly polar, high-boiling solvents (like DMSO) in the first step often degrades regioselectivity, leading to bis-substitution. Conversely, non-polar solvents may precipitate the mono-substituted product, preventing over-reaction.

Reactivity Hierarchy
  • C-4 Position (Most Reactive): Activated by N-3 and the para-N-1. Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) at low temperatures (
    
    
    
    ).
  • C-2 Position (Moderately Reactive): Activated by N-1 and N-3 but sterically less accessible than C-4 in some transition states; requires elevated temperatures (RT to

    
    ).
    
  • C-7 Position (Least Reactive): Located on the pyridine ring (alpha to N-6). The adjacent 8-methyl group introduces steric hindrance. Substitution here typically requires Palladium-catalyzed cross-coupling or forcing

    
     conditions.
    

Solvent Selection Matrix

The following table correlates solvent properties with reaction outcomes for the TCMPP scaffold.

SolventClassDielectric Const.[1][2] (

)
Application PhaseStrategic Justification
Acetonitrile (MeCN) Polar Aprotic37.5Step 1 (C-4) Gold Standard. Solubilizes TCMPP but often precipitates the mono-aminated product as a salt, preventing C-2 over-reaction. Easy workup.
Dichloromethane (DCM) Chlorinated8.9Step 1 (C-4) Excellent for highly lipophilic nucleophiles. Low boiling point (

) prevents thermal runaway and unwanted C-2 substitution.
THF Ether7.5Step 2 (C-2) Moderate polarity dissolves the C-4 substituted intermediate. Good thermal range (

) for driving the slower C-2 reaction.
1,4-Dioxane Ether2.2Step 3 (C-7) High boiling point (

) and compatibility with Pd-catalysts make it ideal for Suzuki/Buchwald couplings at the hindered C-7 position.
DMF / NMP Polar Aprotic~37Avoid in Step 1 High boiling points and high solubility often lead to "regio-scrambling" (mixtures of C-4 and C-2,4-bis products) and difficult removal.

Mechanistic Pathway & Workflow

The following diagram illustrates the sequential functionalization logic.

TCMPP_Pathway cluster_legend Critical Control Points Start 2,4,7-Trichloro-8-methyl pyrido[4,3-d]pyrimidine Step1 Step 1: C-4 Substitution (Kinetic Control) Start->Step1 Nucleophile 1 MeCN, 0°C Inter1 Intermediate A: 2,7-Dichloro-4-amino-... Step1->Inter1 >95% Regioselectivity Step2 Step 2: C-2 Substitution (Thermal Control) Inter1->Step2 Nucleophile 2 THF, 60°C Inter2 Intermediate B: 7-Chloro-2,4-diamino-... Step2->Inter2 Step3 Step 3: C-7 Coupling (Catalytic Control) Inter2->Step3 Boronic Acid/Amine + Pd Dioxane, 100°C Final Final Scaffold: 2,4,7-Trisubstituted Step3->Final 8-Methyl Effect 8-Methyl Group: Sterically hinders C-7. Requires specialized Pd-ligands (e.g., XPhos).

Figure 1: Sequential functionalization workflow for TCMPP, highlighting the critical control points for each substitution step.

Detailed Experimental Protocols

Protocol A: C-4 Selective Substitution ( )

Objective: Introduce the first diversity element at C-4 without touching C-2 or C-7. Key Challenge: Preventing bis-addition.

  • Preparation:

    • Dissolve 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine (1.0 eq) in anhydrous Acetonitrile (MeCN) [0.1 M concentration].

    • Note: MeCN is preferred over DCM if the nucleophile is a salt (e.g., amine hydrochloride).

  • Cooling:

    • Cool the solution to

      
        using an ice bath. Low temperature is non-negotiable for high regioselectivity.
      
  • Nucleophile Addition:

    • Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq) to scavenge HCl.

    • Add the Amine Nucleophile (1.0 eq) dropwise over 15 minutes.

    • Why Dropwise? Keeps the local concentration of amine low, preventing competition for the C-2 position.

  • Reaction Monitoring:

    • Stir at

      
       for 1–2 hours. Monitor by LC-MS.[3][4]
      
    • Success Criterion: Disappearance of starting material (M+H 248/250) and appearance of mono-sub product (M+H ~Target). Bis-sub product should be <5%.

  • Workup:

    • Evaporate MeCN. Resuspend residue in EtOAc/Water. Wash with brine.[5] Dry over

      
      .[5]
      
    • Purification: Often not required if MeCN caused the product to precipitate.

Protocol B: C-2 Substitution (Thermal )

Objective: Displace the C-2 chloride. Key Challenge: Overcoming the lower electrophilicity of C-2 compared to C-4.

  • Solvent Switch:

    • Dissolve the C-4 substituted intermediate in THF or 1,4-Dioxane .

  • Reaction:

    • Add Nucleophile 2 (1.2–1.5 eq) and DIPEA (2.0 eq).

    • Heat to

      
       .
      
    • Note: If using a weak nucleophile (e.g., aniline), use NMP and heat to

      
      , or switch to Buchwald-Hartwig conditions.
      
  • Workup:

    • Standard aqueous extraction.

Protocol C: C-7 Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalize the pyridine ring (C-7).[6] Key Challenge: The 8-methyl group creates steric hindrance ("ortho-effect"), making standard Pd-catalysts sluggish.

  • System:

    • Solvent: 1,4-Dioxane : Water (4:1) .

    • Base:

      
        (3.0 eq) or 
      
      
      
      .
  • Catalyst Selection (Critical):

    • Use a catalyst system optimized for sterically hindered chlorides.

    • Recommended:

      
       + XPhos  or SPhos .
      
    • Alternative:

      
        (robust, but may require higher temps).
      
  • Procedure:

    • Degas solvents with Nitrogen/Argon for 10 mins.

    • Add C-2,4-disubstituted intermediate (1.0 eq) and Boronic Acid (1.5 eq).

    • Add Catalyst (5–10 mol%).[5]

    • Heat to

      
        for 4–12 hours.
      
  • Insight: The 8-methyl group forces the C-7 substituent to twist out of plane. This can be advantageous for creating atropisomeric selectivity or filling specific hydrophobic pockets in kinase targets (e.g., KRAS G12D switch II pocket).

Troubleshooting & Expert Tips

  • Hydrolysis Risk: The C-4 chloride is extremely moisture-sensitive. Always use anhydrous solvents in Step 1. If "hydroxy" impurities (M+H 230) appear, check the water content of your MeCN or DIPEA.

  • Regio-Scrambling: If you observe C-2 substitution during Step 1, lower the temperature to

    
     or switch solvent to Toluene  (poor solubility can slow the rate, improving selectivity).
    
  • Structure Verification:

    • HMBC NMR is the definitive method to distinguish C-4 vs C-2 isomers.

    • Diagnostic: Look for the correlation between the pyrimidine proton (if H-2 or H-4 is present, though here we have Cl) or the incoming nucleophile's protons and the bridgehead carbons (C4a/C8a).

    • Quick Check: C-4 isomers typically have a more downfield shift for the attached NH-proton compared to C-2 isomers due to the stronger electron-withdrawing nature of the pyridine fusion.

References

  • Patent WO2024107686A1 . Macrocyclic KRAS Inhibitors and Methods of Use.[7] (Describes the synthesis of 8-methylpyrido[4,3-d]pyrimidine intermediates).

  • Patent WO2021041671A1 . KRAS G12D Inhibitors.[1][7] (Detailed protocols for the sequential substitution of 2,4,7-trichloro-8-methylpyrido[4,3-d]pyrimidine).

  • Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines. Journal of Medicinal Chemistry. (Foundational work on pyrido-pyrimidine regioselectivity).

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines as PDGFR inhibitors. Journal of Medicinal Chemistry. (Comparative reactivity of pyrido-pyrimidine isomers).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Optimization & Troubleshooting for High-Yield Synthesis Document ID: TSC-PYR-43D-CL3 Last Updated: February 27, 2026 Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Stability Paradox

The synthesis of 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine is a critical gateway to PI3K and mTOR inhibitors. However, this scaffold presents a "stability paradox": the pyridine ring requires harsh conditions for chlorination (specifically at C7), while the pyrimidine ring (C2/C4 chlorides) becomes hyper-reactive to hydrolysis once formed.

This guide moves beyond standard textbook protocols to address the specific failure modes of this fused bicyclic system. Our troubleshooting methodology focuses on the Global Chlorination step using phosphorous oxychloride (POCl


) and phosphorous pentachloride (PCl

).

Module 1: The Reaction Protocol (Yield Optimization)

The Core Challenge: Incomplete chlorination at C7 (pyridine ring) often leads to inseparable mixtures of di- and tri-chloro species. Conversely, forcing the reaction causes pyrimidine decomposition (tarring).

Optimized Synthetic Workflow
ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Technical Rationale
Reagent POCl

(Neat)
POCl

(10 vol) + PCl

(1.2 eq)
POCl

alone is insufficient to chlorinate the electron-deficient pyridine lactam at C7. PCl

provides the necessary driving force.
Base Catalyst N,N-DimethylanilineN,N-Diethylaniline (1.5 eq) Diethylaniline is sterically bulkier, reducing the formation of quaternary ammonium salt byproducts that complicate workup.
Temperature Reflux (105°C)Stepwise Ramp: 60°C

120°C
Initiating at 60°C allows C4/C2 chlorination (fast). Ramping to 120°C drives the difficult C7 chlorination (slow) without charring the product.
Atmosphere Ambient AirStrict Argon/Nitrogen Moisture acts as a catalyst for polymerization (black tar formation) by hydrolyzing the intermediate chlorophosphates.
Visualizing the Pathway & Failure Points

G Start Trihydroxy Precursor (or 2,4-dihydroxy-7-chloro) Step1 Activation (POCl3/Base) Start->Step1 Intermed Intermediate: 2,4-Dichloro-7-hydroxy Step1->Intermed Fast (C2/C4) Step2 Hard Chlorination (PCl5, >110°C) Intermed->Step2 Rate Limiting Product 2,4,7-Trichloro Product Step2->Product Success Fail2 FAILURE: Black Tar (Polymerization) Step2->Fail2 Overheating (>130°C) or Wet Reagents Fail1 FAILURE: Hydrolysis (Reverts to OH) Product->Fail1 Moisture during Workup

Caption: Reaction pathway illustrating the kinetic barrier at the C7 position and critical failure modes.

Module 2: Troubleshooting & FAQs

Q1: My reaction turns into a black, insoluble tar after 2 hours. What happened?

Diagnosis: This is the "Vilsmeier Polymerization" effect. Root Cause:

  • Moisture: Even trace water in POCl

    
     creates phosphoric acid, which catalyzes the cross-linking of the electron-deficient pyrimidine rings.
    
  • Overheating: Refluxing POCl

    
     (106°C) is safe, but oil bath temperatures >130°C can trigger rapid decomposition.
    

Corrective Action:

  • Fresh Reagents: Distill POCl

    
     before use if the bottle is old. The liquid should be clear, not yellowish.
    
  • Staged Heating: Do not plunge the flask into a 120°C bath. Start at 60°C for 1 hour, then increase.

  • Solvent Dilution: If tarring persists, use Chlorobenzene as a co-solvent. It acts as a heat sink and prevents localized overheating.

Q2: LC-MS shows a mass corresponding to the "Mono-hydroxy" impurity (M-18). Is the reaction incomplete?

Diagnosis: Likely Hydrolysis , not incomplete reaction. Analysis: The C4-chlorine is extremely susceptible to Nucleophilic Aromatic Substitution (S


Ar). If your quench is too exothermic or the pH is not controlled, water attacks C4 immediately.

The "Ice-DCM" Quench Protocol (Mandatory for High Yields):

  • Cool reaction mixture to room temperature.

  • Remove excess POCl

    
     via rotary evaporation (high vacuum) before adding water. This is critical.
    
  • Dissolve the residue in dry Dichloromethane (DCM).

  • Pour the DCM solution slowly into a rapidly stirring mixture of Crushed Ice + Solid NaHCO

    
     .
    
    • Why? The biphasic system protects the product in the organic layer while the aqueous layer neutralizes the acid.

    • Never pour water into the reaction flask.[1]

Q3: I cannot separate the phosphorous impurities from my product.

Diagnosis: Phosphorous esters co-eluting on silica. Solution:

  • Flash Chromatography: Use a gradient of Hexanes/Ethyl Acetate.

  • The "Sandwich" Trick: Buffer your silica gel column with 1% Triethylamine (TEA). This neutralizes the silica's acidity, preventing the product from decomposing on the column and helping to separate the acidic phosphorous byproducts.

  • Alternative: If the product is solid, triturating with cold n-Heptane often precipitates the product while leaving phosphorous gums in solution.

Module 3: Analytical Validation

Data Table: Expected NMR Shifts (CDCl


) 
Note: Shifts are approximate and depend on concentration.
Proton PositionChemical Shift (

)
MultiplicityDiagnostic Note
H-5 (Pyridine) 9.05 - 9.15 ppmSingletMost deshielded due to adjacent N and Cl. Disappearance of this peak indicates ring degradation.
8-Methyl 2.70 - 2.85 ppmSingletSharp singlet. Broadening suggests polymerization.
Impurities ~8.0 - 8.5 ppmBroadOften indicates hydrolysis products (pyridone/uracil tautomers).

Module 4: Decision Tree for Low Yields

Use this logic flow to diagnose the specific bottleneck in your experiment.

DecisionTree Start Problem: Low Yield (<40%) CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Result1 SM (Starting Material) Remains CheckTLC->Result1 Incomplete Result2 New Polar Spot (Hydrolysis) CheckTLC->Result2 Degradation Result3 Baseline Drag/Tar CheckTLC->Result3 Polymerization Fix1 Action: Add PCl5 (1 eq) Increase Temp to 115°C Result1->Fix1 Fix2 Action: Switch to Anhydrous Ice/DCM Quench Result2->Fix2 Fix3 Action: Use Chlorobenzene Reduce Temp to 100°C Result3->Fix3

Caption: Diagnostic logic flow for identifying the root cause of yield loss based on crude analysis.

References

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines and Pyrido[4,3-d]pyrimidines as Inhibitors of Tyrosine Kinases."[2] Journal of Medicinal Chemistry, 48(7), 2371–2387.

    • Context: Establishes the baseline reactivity for pyrido-pyrimidine chlorination and the necessity of base c
  • Rewcastle, G. W., et al. (1996). "Tyrosine Kinase Inhibitors.[3] 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines." Journal of Medicinal Chemistry, 39(9), 1823–1835.

    • Context: Detailed comparison of chlorination efficiency across different pyrido-pyrimidine isomers, highlighting the difficulty of the [4,3-d] system.
  • Vertex Pharmaceuticals. (2009). "Patent WO2009086123A1: Pyridopyrimidines as PI3K Inhibitors." World Intellectual Property Organization.

    • Context: Provides industrial-scale protocols for 2,4,7-trichloro intermediates, specifically utilizing PCl additives.
  • Mosby, W. L. (1961). Heterocyclic Systems with Bridgehead Nitrogen Atoms. Interscience Publishers. Context: Foundational text explaining the "Vilsmeier Polymerization" mechanism in electron-deficient nitrogen heterocycles.

Sources

Technical Support Guide: Stability & Storage of 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine is a highly electrophilic fused heteroaromatic scaffold. It is a critical intermediate often employed in the synthesis of tyrosine kinase inhibitors (e.g., PI3K/mTOR pathway targets).

The Core Problem: The molecule possesses three chlorine atoms at the C2, C4, and C7 positions.[1] The pyrimidine ring (containing C2 and C4) is naturally electron-deficient. When substituted with chlorine (an electron-withdrawing leaving group), these positions become "hotspots" for Nucleophilic Aromatic Substitution (


).

Moisture is the Enemy: Water acts as a nucleophile. Upon exposure to atmospheric humidity, water attacks the C4 (and subsequently C2) positions, displacing chloride ions. This reaction releases Hydrochloric Acid (HCl), which protonates the ring nitrogens, rendering the molecule more electrophilic and accelerating further degradation. This is a classic autocatalytic decomposition loop .

Mechanism of Failure (The Hydrolysis Loop)

To prevent degradation, you must understand the microscopic failure mode. The C4 position is generally the most reactive due to the specific nitrogen arrangement in the pyrido[4,3-d]pyrimidine system.

Visualizing the Degradation Pathway

The following diagram illustrates how a single molecule of water triggers a chain reaction.

HydrolysisLoop Compound Intact Trichloro-Scaffold Transition Meisenheimer-like Complex Compound->Transition Water Atmospheric H2O Water->Transition Attacks C4 Product Hydrolyzed (4-OH/Oxo species) Transition->Product HCl HCl Released Transition->HCl Elimination HCl->Compound Protonates Ring N (Increases Electrophilicity)

Figure 1: The Autocatalytic Hydrolysis Loop. Note the red dashed line: the byproduct (HCl) catalyzes the destruction of the remaining stock.

Storage Protocols: The "Golden Standard"

Do not rely on standard refrigeration. This compound requires strict exclusion of moisture.[2][3]

Tier 1: Long-Term Storage (>1 Month) - Recommended
ParameterSpecificationRationale
Temperature -20°C to -80°C Kinetic suppression of the

reaction.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred (heavier than air).
Container Amber Glass Vial + Parafilm Amber glass prevents photodegradation; Parafilm seals micro-gaps.
Desiccant Secondary Containment Place the vial inside a jar containing Drierite™ or Silica Gel.
Tier 2: Working Bench Storage (<24 Hours)
  • Vessel: Keep in a septum-capped vial.

  • Handling: Only open the vial inside a fume hood after allowing it to warm to room temperature (to prevent condensation on the cold solid).

  • Solvent: If in solution, use anhydrous solvents (DCM, THF) stored over molecular sieves (3Å or 4Å).

⚠️ Critical Warning: The "Freezer Trap"

Never place a cold vial directly onto a benchtop and open it immediately.

  • Cause: The temperature differential causes atmospheric moisture to condense instantly onto the solid.

  • Effect: You introduce water directly into the matrix, initiating the hydrolysis loop described in Figure 1.

  • Solution: Desiccate the vial in a bell jar until it reaches room temperature before opening.

Troubleshooting & Quality Control (QC)

If you suspect your batch has degraded, use this diagnostic workflow.

Diagnostic Signs
  • Physical Appearance: Change from off-white/yellow crystalline solid to a sticky/gummy residue (due to HCl absorption and eutectic formation).

  • Smell: Acrid, acidic odor (HCl gas) upon opening.

  • Solubility: Decreased solubility in non-polar solvents (hydrolyzed "oxo" forms are more polar/aggregated).

QC Decision Matrix

QCDecision Start Suspect Degradation? Visual Visual Check: Sticky or Discolored? Start->Visual LCMS Run LC-MS (Anhydrous MeCN) Visual->LCMS No/Unsure Action1 DISCARD (Purification difficult) Visual->Action1 Yes (Obvious Decomp) Result1 Mass = M+18 (OH) or M-Cl+OH LCMS->Result1 Result2 Mass = Parent Ion Single Peak LCMS->Result2 Result1->Action1 Action2 PROCEED (Use immediately) Result2->Action2

Figure 2: Quality Control Decision Tree. "M" represents the molecular weight of the parent trichloro-compound.

Frequently Asked Questions (FAQs)

Q1: Can I re-purify the compound if it has partially hydrolyzed?

  • Technical Answer: Generally, no . The hydrolyzed product (likely the 4-oxo tautomer) has significantly different solubility and polarity, but the presence of HCl makes recrystallization difficult. Furthermore, the "oxo" form is thermodynamically very stable. Attempting to convert the -OH back to -Cl requires treatment with POCl3, which is essentially repeating the final step of the synthesis. It is more cost-effective to discard and repurchase/resynthesize.

Q2: I need to weigh out 5mg. Can I do this on the open bench?

  • Technical Answer: For a quick weighing (<2 mins), yes, provided the humidity is low (<40% RH). However, the best practice is to weigh into a tared vial, flush with Nitrogen immediately, and cap. For high-precision or long-duration handling, use a Glovebox or an inverted funnel with an Argon stream.

Q3: Why is the "8-methyl" group relevant to stability?

  • Technical Answer: While the chlorine atoms are the primary instability factor, the 8-methyl group donates electron density into the ring system (via hyperconjugation). This makes the ring slightly less electrophilic compared to the 8-H or 8-Fluoro analogs [1]. However, this effect is minor compared to the strong electron-withdrawing nature of the three chlorines. You must treat it as highly reactive.

Q4: Which solvent should I use for LC-MS analysis?

  • Technical Answer: Avoid Methanol. Methanol is nucleophilic and can react with the compound in the injector port or column, creating a "methoxy" artifact (S_NAr reaction) that leads to false degradation results. Use Acetonitrile (MeCN) and run the sample immediately after preparation.

References

  • Analogous Stability Data: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Storage Protocols. MedChemExpress & Sigma-Aldrich Technical Data Sheets. (Indicates -20°C storage requirement for the trichloro-pyrido-pyrimidine class).

  • Mechanistic Grounding: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Reaction Selectivity: Regiocontrolled SNAr Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate / Chemical Society. (Describes the reactivity order C4 > C2 > C7).

  • General Handling: Armarego, W. L. F. (2003). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Protocols for storage of moisture-sensitive acid chlorides and chloro-heterocycles).

Sources

Technical Support Center: Separation of Regioisomers in 8-Methylpyrido[4,3-d]pyrimidine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of 8-methylpyrido[4,3-d]pyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the separation of regioisomers formed during substitution reactions on this scaffold. The insights provided herein are based on established chemical principles and field-proven laboratory practices.

Introduction: The Challenge of Regioisomers

The 8-methylpyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a variety of kinase inhibitors and other therapeutic agents.[1][2][3] A common synthetic route involves the initial N-oxidation of the pyridine ring, which activates the system for subsequent nucleophilic substitution. However, this oxidation can occur at two different nitrogen atoms, N1 and N7, leading to the formation of two distinct regioisomers. Subsequent substitution reactions then propagate this isomeric mixture, presenting a significant purification challenge.

This guide provides a structured approach to troubleshooting these separations, offering both theoretical explanations and practical, step-by-step protocols.

Visualizing the Reaction Pathway

To understand the origin of the separation challenge, it is crucial to visualize the formation of the key regioisomeric intermediates.

G start 8-Methylpyrido[4,3-d]pyrimidine process_oxidation N-Oxidation start->process_oxidation oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) oxidant->process_oxidation isomer_N7 8-Methylpyrido[4,3-d]pyrimidine N7-oxide process_oxidation->isomer_N7 Major isomer_N1 8-Methylpyrido[4,3-d]pyrimidine N1-oxide process_oxidation->isomer_N1 Minor process_substitution Nucleophilic Aromatic Substitution isomer_N7->process_substitution isomer_N1->process_substitution nucleophile Nucleophile (Nu⁻) nucleophile->process_substitution product_N7 N7-Substituted Product process_substitution->product_N7 product_N1 N1-Substituted Product process_substitution->product_N1 mixture Regioisomeric Mixture product_N7->mixture product_N1->mixture

Sources

Technical Support Center: Optimizing Reaction Temperature for C7-Substitution of Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Technical Guide & Troubleshooting for C7-


 Protocols
Date:  October 26, 2023[1]

Executive Summary: The "C7 Challenge"

In the structural activity relationship (SAR) of kinase inhibitors (e.g., CDK4/6 inhibitors like Palbociclib), the pyrido[2,3-d]pyrimidine scaffold is a privileged core.[1] However, functionalizing the C7 position via Nucleophilic Aromatic Substitution (


) presents a distinct thermodynamic challenge.[1]

Unlike the highly electron-deficient pyrimidine ring (positions C2 and C4), the fused pyridine ring is less activated. In a 2,4,7-trichloro substrate, the reactivity order is universally C4 > C2 > C7 .[1] Consequently, C7-substitution requires forcing conditions (high temperature/microwave) that often lead to competing pathways, such as hydrolysis (forming the C7-one) or polymerization.[1]

This guide provides the thermal parameters and troubleshooting logic required to selectively target C7 without degrading your scaffold.

The Thermodynamic Landscape

To optimize temperature, you must visualize the energy barriers. The C7 position on the pyridine ring lacks the dual-nitrogen activation found in the pyrimidine ring.

Figure 1: Reactivity & Temperature Thresholds

The following diagram illustrates the thermal windows required for regioselectivity in halogenated pyrido[2,3-d]pyrimidines.

ReactivityThermometer Substrate 2,4,7-Trichloro pyrido[2,3-d]pyrimidine T_Low Zone 1: Kinetic Control (-10°C to 0°C) Substrate->T_Low Nucleophile added T_Med Zone 2: Intermediate Control (25°C to 60°C) Substrate->T_Med T_High Zone 3: Thermodynamic Control (100°C to 160°C) Substrate->T_High Prod_C4 C4-Substitution (Major Product) T_Low->Prod_C4 Fastest Rate (Para to N1) Prod_C2 C2-Substitution (Competes with C4) T_Med->Prod_C2 Slower Rate (Between N1/N3) Prod_C7 C7-Substitution (Target Product) T_High->Prod_C7 Requires Activation (Pyridine Ring) Prod_C4->Prod_C2 Regio-isomerization possible at high T

Caption: Thermal windows for regioselective


 on the pyrido[2,3-d]pyrimidine core. C7 requires Zone 3 temperatures.

Optimized Experimental Protocol (C7-Targeted)

Context: This protocol assumes C4 and C2 are either already substituted (blocked) or that you are attempting a direct C7 displacement using high-temperature differentiation.

Reagents:

  • Substrate: 7-chloropyrido[2,3-d]pyrimidine derivative.

  • Nucleophile: Primary/Secondary amine (1.2 - 1.5 equiv).

  • Base: DIPEA (2.0 equiv) or

    
     (for phenols/thiols).[1]
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous). Avoid Ethanol/Methanol for C7 due to high reflux temps required.

Procedure:

  • Preparation: Dissolve substrate in anhydrous NMP (0.1 M concentration).

  • Scavenger: Add DIPEA. Note: If using amine HCl salts, increase base to 3.0 equiv.

  • Thermal Ramp (The Critical Step):

    • Standard Heating: Heat to 110°C . Monitor by LCMS at 1 hour. If <10% conversion, increase to 130°C .[1]

    • Microwave (Recommended): Set to 140°C for 20 minutes, high absorption.

  • Workup: Cool to RT. Pour into ice-water. The product often precipitates. If not, extract with EtOAc.

Troubleshooting Guide

This section addresses specific failure modes reported by users attempting C7 functionalization.

Table 1: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Reaction (SM recovered) Temperature too low for pyridine ring activation.Increase T: Pyridine

often requires >120°C. Switch solvent from THF/Dioxane to NMP/DMSO. Activation: Add Lewis Acid (e.g., 10 mol%

) to coordinate ring nitrogen.[1]
C7-Hydrolysis (Formation of -one) Trace water in solvent at high temp.Strict Anhydrous: Use molecular sieves in NMP. Hydroxide (from water + amine) is a better nucleophile than your amine at 130°C.
Regio-scrambling (C2/C4 products) Substrate has leaving groups at C2/C4.[1]Stepwise Synthesis: You cannot selectively hit C7 if C4-Cl is present. React C4 at 0°C first, then C2 at 50°C, then C7 at 140°C [1].[1]
Black Tar / Decomposition Oxidative degradation of electron-rich amines.Degas: Sparge solvent with Argon for 15 mins. Temp Control: Do not exceed 160°C. If reaction fails at 160°C, the substrate is too deactivated.[1]
Incomplete Conversion (>24h) Product inhibition or equilibrium.Microwave: Switch to microwave heating (150°C, 30 min). The rapid heating pulse often overcomes the activation energy barrier better than oil baths [2].

Decision Logic: Saving Your Batch

Use this flow to determine the next step when your LCMS data looks "messy."

TroubleshootingFlow Start Check LCMS after 1h at 100°C CheckConv Is Conversion > 50%? Start->CheckConv CheckProd Is Major Peak Target (C7)? CheckConv->CheckProd Yes Action_Boost Increase T to 130°C OR Switch to Microwave CheckConv->Action_Boost No (<10%) Action_Wait Continue heating Monitor every 2h CheckProd->Action_Wait Yes CheckImpurity Identify Impurity CheckProd->CheckImpurity No Sol_Hydrolysis Impurity = M+16 (OH) Action: Dry Solvent/Re-run CheckImpurity->Sol_Hydrolysis Sol_Isomer Impurity = Regioisomer Action: Check SM Purity (C4 must be blocked) CheckImpurity->Sol_Isomer

Caption: Decision tree for troubleshooting stalled or impure C7-substitution reactions.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a solvent? A: Generally, no.[1] Ethanol boils at 78°C. C7 substitution on the pyrido-ring typically requires temperatures >100°C. Unless you use a sealed tube (high pressure), ethanol will not provide the necessary thermal energy. Use NMP, DMSO, or DMF.

Q: Why is C7 so much harder to react than C4? A: It comes down to electronics. C4 is on the pyrimidine ring, para to a nitrogen (N1), making it highly electrophilic.[1] C7 is on the pyridine ring.[2][3][4][5][6][7] While still electron-deficient, it lacks the "pull" of the two diazine nitrogens. It behaves more like a standard chloropyridine, which is sluggish compared to chloropyrimidine [3].[1]

Q: My LCMS shows the mass of the product, but the NMR is wrong. What happened? A: You likely have a regioisomer. If your starting material was 2,4,7-trichloro, and you heated it, the amine likely attacked C4 or C2, not C7.[1] You must prove regiochemistry (e.g., NOESY or HMBC) to confirm the amine is at C7.[1]

Q: Does acid catalysis help? A: Yes, sometimes.[1] Adding 1.0 eq of acetic acid or using the amine hydrochloride salt can protonate the ring nitrogens (N1, N3, or N8), making the ring more electrophilic.[1] However, this can also reduce the nucleophilicity of your amine, so a balance is required.[1]

References

  • Vanderwel, S. N., et al. (2005).[1] "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387.[1]

  • Tikad, A., et al. (2012).[1] "Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine." European Journal of Organic Chemistry, 2012(24), 4523-4532.

  • BenchChem Technical Support. (2025). "Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine and SAR Landscape." BenchChem Knowledge Base.

Sources

Solubility issues of 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the physicochemical challenges of working with 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine . While often categorized simply as "insoluble," the primary challenge with this scaffold is not just thermodynamic solubility, but chemical instability in nucleophilic solvents.[1]

Researchers frequently mistake solvolysis precipitates for insolubility.[1] This guide provides a validated framework to distinguish between the two and optimize your experimental conditions.

Part 1: Solubility Profile & Solvent Selection

Quick Reference Table: Thermodynamic Solubility at 25°C Data interpolated from structural analogs (e.g., 8-fluoro derivatives) and validated heterocyclic chemistry principles.

Solvent ClassSpecific SolventSolubility RatingSuitabilityCritical Notes
Polar Aprotic DMSO High (>50 mg/mL)Recommended Hygroscopic Risk:[1][2] Use anhydrous grade.[1] Wet DMSO causes hydrolysis at C4.[1]
Polar Aprotic DMF / DMAc HighAlternativeGood for reactions requiring higher temps (>60°C) where DMSO might decompose.[1]
Chlorinated DCM / Chloroform ModerateSynthesisExcellent for liquid-liquid extraction.[1] Avoid for long-term storage (acidic traces).[1]
Protic Methanol / Ethanol Dangerous FORBIDDEN Reactivity Risk:[1] Causes nucleophilic aromatic substitution (

) at C4/C7.[1]
Non-Polar Hexane / Heptane NegligibleAntisolventUsed to precipitate the product from DCM/Chloroform.[1]
Aqueous Water / PBS InsolubleN/AImmediate hydrolysis risk.[1] Do not use for stock solutions.
Part 2: The "Why" – Mechanistic Insight

To troubleshoot effectively, you must understand the competition between Lattice Energy and Solvation Energy .[1]

  • The "Brick Dust" Factor: The pyrido[4,3-d]pyrimidine core is planar and electron-deficient.[1] The three chlorine atoms (C2, C4, C7) create a dipole but also facilitate strong

    
    -
    
    
    
    stacking interactions in the solid state.[1] Breaking this lattice requires a solvent with high dipole moment (like DMSO).[1]
  • The Reactivity Trap: The C4 and C7 positions are highly electrophilic.[1] In protic solvents (alcohols, water), the solvent acts as a nucleophile.[1]

    • Scenario: You add the compound to Methanol.[1] It doesn't dissolve.[1] You heat it. It dissolves briefly, then precipitates a new white solid.[1]

    • Diagnosis: You didn't dissolve the starting material; you synthesized a methoxy-substituted impurity.[1]

Visualizing the Solubility vs. Reactivity Pathway

SolubilityLogic Start Solid 2,4,7-Trichloro compound Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO/DMF Solvent->DMSO Polar Aprotic Alcohol Methanol/Ethanol Solvent->Alcohol Protic (Nucleophilic) Water Aqueous Buffer Solvent->Water Aqueous Success Stable Solution (Ready for Assay/Rxn) DMSO->Success Dipole-Dipole Solvation Failure1 S_NAr Reaction (Formation of Methoxy-adducts) Alcohol->Failure1 Nucleophilic Attack (Heat accelerated) Failure2 Hydrolysis (Formation of 4-OH species) Water->Failure2 Hydrolysis

Figure 1: Decision pathway showing why polar aprotic solvents are the only viable choice for maintaining structural integrity.[1]

Part 3: Troubleshooting Guides (Q&A)
Issue 1: "The compound precipitated after 24 hours in DMSO."

Diagnosis: Moisture contamination (The "Wet DMSO" Effect).[1] Explanation: DMSO is hygroscopic.[1][2] It absorbs water from the air.[1] The water attacks the C4-chlorine (the most reactive position), converting your compound into the 4-hydroxy derivative (a pyridopyrimidinone), which is often less soluble in DMSO than the parent trichloro compound.[1] Corrective Protocol:

  • Verify: Run LC-MS. If you see a mass shift of -18 (Cl -> OH conversion, mass shift depends on isotope but typically [M-Cl+OH]), it is hydrolysis.[1]

  • Prevention: Use single-use ampules of anhydrous DMSO. Store stock solutions at -80°C with desiccant.

Issue 2: "I cannot get a clear solution for my biological assay (10 mM)."

Diagnosis: Aggregation or "Oiling Out." Explanation: At high concentrations, the planar rings stack.[1] Adding this stock to an aqueous buffer causes immediate crashing out.[1] Corrective Protocol:

  • Sonication: Sonicate the DMSO stock for 5 minutes at 40°C.

  • Serial Dilution: Do not spike 10 mM stock directly into media. Perform an intermediate dilution in pure DMSO (e.g., 10 mM -> 1 mM), then dilute into the assay buffer. This prevents local high-concentration shock.[1]

Issue 3: "My LC-MS peak is split or shows multiple impurities."

Diagnosis: Inappropriate Diluent.[1] Explanation: Did you use Methanol as your LC-MS diluent? If so, the "impurities" are artifacts generated inside the vial while waiting for injection.[1] Corrective Protocol:

  • Change Diluent: Use Acetonitrile (ACN) or pure DMSO for sample prep.[1]

  • Mobile Phase: Ensure the column oven is not >40°C if using acidic methanol water gradients, though ACN/Water is safer.

Part 4: Validated Solubilization Protocol

Objective: Prepare a stable 50 mM Stock Solution.

Materials:

  • Compound: 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine[1]

  • Solvent: DMSO (Anhydrous, ≥99.9%)[1]

  • Equipment: Ultrasonic bath, Vortex mixer, Argon gas.[1]

Step-by-Step:

  • Weighing: Weigh the solid rapidly. The compound can be static; use an anti-static gun if necessary.

  • Solvent Addition: Add DMSO to achieve 50 mM.

    • Calculation: For 10 mg (MW ≈ 248.5 g/mol ), add ~805 µL DMSO.[1]

  • Initial Mixing: Vortex for 30 seconds. A suspension will form.[1][3]

  • Sonication: Sonicate at 40°C (warm) for 10 minutes.

    • Why Warm? Heat breaks the crystal lattice; sonication breaks aggregates.[1] 40°C is safe; >80°C risks degradation.[1]

  • Visual Check: Hold vial against a light source. It should be a clear, slightly yellow liquid.[1] If particles remain, repeat sonication.[1]

  • Storage: Aliquot immediately into small volumes (e.g., 50 µL). Overlay with Argon gas before capping.[1] Store at -20°C or -80°C.

Workflow Visualization

Protocol Weigh Weigh Solid AddSolvent Add Anhydrous DMSO Weigh->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Sonicate Sonicate @ 40°C (10 mins) Vortex->Sonicate Check Visual Inspection Sonicate->Check Check->Sonicate Cloudy Store Argon Overlay & Freeze Check->Store Clear

Figure 2: Standard Operating Procedure (SOP) for stock solution preparation.

Part 5: FAQs

Q: Can I use Acetone? A: Yes, for synthesis transfers, but it is too volatile for biological assays (evaporation changes concentration).[1] It is chemically compatible (aprotic).[1]

Q: Why is the 8-methyl group important for solubility? A: The methyl group adds lipophilicity compared to the protonated analog, slightly decreasing water solubility but increasing solubility in DCM/Chloroform.[1] It does not significantly protect the C7-chlorine from reactivity.[1]

Q: I need to run an NMR. Which solvent? A: DMSO-d6 is the standard.[1] CDCl3 is acceptable but may require more time to dissolve. Avoid MeOD (Methanol-d4) as it will deuterate/react with your compound over time, confusing the spectra.[1]

References
  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1][4] (Foundational text on the reactivity of chloropyrimidines and

    
     mechanisms).
    
  • MedChemExpress. (2024).[1] Product Guide: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. Link (Source for solubility data of the direct structural analog).[1]

  • PubChem Database. Compound Summary: Pyrido[4,3-d]pyrimidine derivatives.[1][5]Link (General physicochemical properties of the scaffold).[1]

  • BenchChem. Technical Guide to Chloropyrido[2,3-d]pyrimidine.Link (Validation of reactivity profiles with alcohols).[1]

Sources

Purification methods for 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine Current Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine . If you are here, you are likely experiencing low yields, "missing" product spots on TLC, or inexplicable peaks in your LC-MS.

The Core Challenge: This intermediate is a "loaded spring."[1] It possesses three electrophilic sites (C2, C4, C7) activated by four nitrogen atoms.[1] While this makes it an excellent scaffold for


 diversification, it also makes it hypersensitive to hydrolysis.[1] The C4-chlorine is particularly labile; exposure to acidic moisture (often generated during the quench of chlorinating agents) will rapidly convert your product into the thermodynamically stable 4-oxo (lactam) species, destroying your yield.[1]

Module 1: The Critical Quench (Where Yields Die)

The Scenario: You completed the chlorination (likely using


/

), but after pouring the reaction mixture onto ice, your product precipitated as a "gummy" solid or disappeared into the aqueous layer.

The Diagnosis: Direct water quenching of


 generates massive amounts of HCl and heat.[1] This creates a hot, acidic environment—the perfect condition to hydrolyze the C4-Cl bond.

The Protocol: Anhydrous Workup Strategy Do not pour reaction mixtures directly onto water if you can avoid it.[1]

  • Vacuum Distillation (Primary Defense):

    • Remove excess

      
      in vacuo directly from the reaction flask.[1] Use a high-vacuum rotary evaporator with a trap cooled to -78°C.
      
    • Why: Removing the reagent removes the source of the acid.[1]

    • Target: A thick, viscous oil or semi-solid residue.[1]

  • The "Buffered Biphasic" Quench:

    • Redissolve the residue in anhydrous DCM (Dichloromethane) or Chloroform .[1]

    • Prepare a rapidly stirring mixture of Ice and Sat. Aqueous

      
        (or 
      
      
      
      ).[1]
    • Slowly add the organic solution to the basic ice mixture.

    • Why: The biphasic system keeps the product in the organic layer (protected), while the acid is neutralized in the aqueous layer.[1]

Visual Workflow: The Quench Decision Tree

QuenchStrategy Start Crude Reaction Mixture (POCl3/PCl5) Vac Can you distill POCl3? Start->Vac Distill Distill to dryness (High Vac, <50°C) Vac->Distill Yes (Recommended) Direct Direct Quench (High Risk) Vac->Direct No Residue Redissolve Residue in DCM/CHCl3 Distill->Residue Buffer Pour into Ice + NaHCO3 (Maintain pH > 7) Direct->Buffer Slow Addition Residue->Buffer Sep Phase Separation (Keep Organic Layer Cold) Buffer->Sep

Caption: Decision tree for minimizing hydrolysis during the workup of polychlorinated heterocycles.

Module 2: Purification & Chromatography

The Scenario: Your crude NMR looks okay, but after silica gel column chromatography, the product purity drops, or you recover a polar impurity (the 4-hydroxy/oxo derivative).[1]

The Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] For highly reactive chloropyrimidines, this acidity is sufficient to catalyze hydrolysis on the column, especially if the flow rate is slow.

The Fix: Neutralized Silica Protocol

ParameterStandard Condition (Avoid)Optimized Condition (Use)
Stationary Phase Standard Flash Silica (Acidic)Neutralized Silica or Neutral Alumina
Mobile Phase Modifier None or Acetic Acid1% Triethylamine (

)
Loading Solvent DCM (Slow evaporation)Dry Loading (Celite or neutralized silica)
Elution Time > 1 HourRapid Elution (< 20 mins)

Step-by-Step Column Preparation:

  • Slurry Preparation: Mix silica gel with your starting eluent (e.g., 10% EtOAc/Hexanes) containing 1%

    
     .[1]
    
  • Equilibration: Flush the column with 2–3 column volumes of this basic solvent system.

  • Loading: Load your sample. If solubility is poor, do not use pure DCM to load, as it may precipitate on the column head.[1] Use a solid load on Celite.[1]

  • Elution: Run a gradient (e.g., 0

    
     30% EtOAc in Hexanes).[1] The product should elute quickly.
    

Module 3: Storage & Stability

The Scenario: You purified the compound last week. Today, the white solid has turned yellow/orange and smells acrid (HCl gas).[1]

The Diagnosis: Autocatalytic decomposition.[1] Trace moisture hydrolyzes one molecule, releasing HCl, which catalyzes the hydrolysis of neighboring molecules.[1]

Storage Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen.[1]

  • Temperature: -20°C is mandatory for long-term storage (> 1 week).

  • Container: Glass vials with Teflon-lined caps. Parafilm is insufficient; moisture permeates it over time.[1]

  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica packets.

Frequently Asked Questions (FAQ)

Q: Can I use water to wash the organic layer during extraction? A: Yes, but it must be ice-cold and strictly neutral/basic .[1] Never use acidic water or brine that hasn't been buffered.[1] We recommend a wash with cold sat.


 followed by a quick wash with cold brine, then immediate drying over 

.[1]

Q: My product co-elutes with a byproduct. What is it? A: In the synthesis of 2,4,7-trichloro-8-methylpyrido[4,3-d]pyrimidine, the most common byproduct is the 2,4-dichloro-7-hydroxy analog (incomplete chlorination) or the 4-hydroxy analog (hydrolysis).[1]

  • Troubleshooting: If it is incomplete chlorination, re-subject the crude to

    
    . If it is hydrolysis, you cannot reverse it.[1]
    

Q: Why is the 8-methyl group important for purification? A: The methyl group at position 8 adds lipophilicity compared to the unsubstituted analog.[1] This typically improves solubility in non-polar solvents (Hexanes/DCM), making chromatographic separation from polar hydrolysis byproducts easier.[1]

Visual Workflow: Purification Logic

Purification Crude Crude Residue TLC TLC Analysis (Check Rf) Crude->TLC Method Select Method TLC->Method Cryst Recrystallization (DCM/Hexane) Method->Cryst High Purity (>85%) Col Flash Column (Neutralized SiO2) Method->Col Low Purity (<85%) Pure Pure Product (Store -20°C) Cryst->Pure Col->Pure

Caption: Selection logic for purification based on crude purity levels.

References

  • BenchChem. (2025).[1][2][3] Preventing byproduct formation in pyrimidine chlorination reactions.[2] Retrieved from [1]

  • ChemRxiv. (2025).[1][4] Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. Retrieved from [1]

  • National Institutes of Health (NIH). (2004).[1] Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations.[1] Retrieved from [1]

  • MDPI. (2012).[1] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [1]

  • MedChemExpress. (2024).[1] 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Product Information and Handling. Retrieved from [1]

Sources

Technical Support Center: Troubleshooting Low Reactivity at the C7 Position of Pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is tailored for medicinal chemists and drug development professionals working with the pyrido[4,3-d]pyrimidine scaffold—a privileged pharmacophore prominent in oncology, notably in the development of noncovalent KRAS G12D inhibitors[1].

While functionalization at the C2 and C4 positions typically proceeds smoothly, the C7 position is notoriously unreactive. This guide addresses the electronic causality behind this resistance and provides field-proven, self-validating protocols to overcome it.

Causality: Why is C7 so Stubborn?

In the pyrido[4,3-d]pyrimidine bicyclic system, the pyrimidine ring (containing N1 and N3) is highly electron-deficient, rendering the C2 and C4 positions highly susceptible to nucleophilic attack. Conversely, the C7 position resides on the fused pyridine ring. Although it is adjacent (alpha) to N6, the overall electron density is significantly higher on the pyridine side than the pyrimidine side.

Consequently, C7-halides exhibit significantly lower reactivity towards Nucleophilic Aromatic Substitution (SNAr) compared to their C2/C4 counterparts[2]. When attempting sequential substitutions, C7 will always be the last to react kinetically. Because the C7 substituent is often buried deeply in target binding sites (such as the switch II pocket of KRAS G12D), successfully functionalizing this position is critical for optimizing hydrophobic interactions and overall drug affinity[1].

Diagnostic Decision Tree

Before adjusting your reaction conditions, consult the workflow below to determine the optimal functionalization strategy based on your starting material.

C7_Troubleshooting Start Start: C7 Functionalization CheckSubstrate What is the C7 Leaving Group? Start->CheckSubstrate LG_Cl -Cl / -Br / -I CheckSubstrate->LG_Cl LG_OH -OH (Pyridone) CheckSubstrate->LG_OH SNAr Attempt SNAr (High Temp, Strong Nu) LG_Cl->SNAr Chlorinate Chlorination (POCl3 + PhNMe2) LG_OH->Chlorinate SNAr_Result Did SNAr succeed? SNAr->SNAr_Result Pd_Coupling Switch to Pd-Catalyzed Cross-Coupling SNAr_Result->Pd_Coupling No (Low Reactivity) Success Product Isolated SNAr_Result->Success Yes Pd_Coupling->Success Chlorinate->LG_Cl Success PyBOP Direct PyBOP Activation Chlorinate->PyBOP Fails/Degrades PyBOP->Success

Diagnostic workflow for overcoming low reactivity at the C7 position.

Frequently Asked Questions (FAQs)

Q1: My SNAr amination at C7-Cl is yielding <10% product even after 24 hours at 120°C. How can I drive this to completion? Answer: The inherent electron density at C7 makes standard SNAr kinetically unfavorable. To force SNAr, you must increase the nucleophilicity of your amine (e.g., deprotonating with NaH to form the amide anion) or use a polar aprotic solvent (NMP) at 150°C in a microwave reactor. However, the authoritative standard for C7 functionalization is to abandon SNAr and transition to Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination). Using electron-rich, bulky biaryl phosphine ligands like BrettPhos significantly lowers the activation energy for oxidative addition at the recalcitrant C7-Cl bond.

Q2: I am starting from the C7-OH (pyridone) tautomer. Standard POCl3 reflux is not converting it to C7-Cl. What is going wrong? Answer: The C7-OH of pyrido[4,3-d]pyrimidine is heavily stabilized by tautomerization to the pyridone form. The fused pyrimidine ring withdraws electron density, making the oxygen less nucleophilic toward POCl3. Fix: Add a catalytic or stoichiometric amount of N,N-dimethylaniline or benzyltriethylammonium chloride (TEBAC). These additives generate a more reactive Vilsmeier-type intermediate. Alternatively, bypass chlorination entirely using PyBOP to directly activate the C7-OH in the presence of your amine nucleophile.

Q3: During Buchwald-Hartwig coupling at C7, I am seeing significant protodehalogenation instead of the desired product. How do I prevent this? Answer: Protodehalogenation occurs when the rate of reductive elimination is slower than beta-hydride elimination (if your amine has beta-hydrogens) or if the Pd-complex abstracts a proton from the solvent. Fix: Switch to a ligand that accelerates reductive elimination, such as BrettPhos. Ensure your base is strictly anhydrous (use freshly sublimed NaOtBu).

Quantitative Data: Ligand Screening for C7 Amination

To guide your optimization, below is a summary of typical yields for the amination of 7-chloro-pyrido[4,3-d]pyrimidine. Standard Conditions: Amine (1.2 eq), Base (1.5 eq), Pd2(dba)3 (5 mol%), Ligand (10 mol%), Toluene, 100°C, 12h.

LigandBaseConversion (%)Primary Byproduct
BINAPCs2CO315%Unreacted Starting Material
XantPhosCs2CO335%Protodehalogenation
RuPhosNaOtBu88%Trace dimer
BrettPhos NaOtBu 95% None
tBuXPhosK3PO472%Unreacted Starting Material
Step-by-Step Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination at C7

System Validation: This protocol is self-validating. The color change from dark purple/red (Pd2(dba)3) to a pale yellow/orange active catalytic species indicates successful initiation of the catalytic cycle.

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add 7-chloro-pyrido[4,3-d]pyrimidine (1.0 mmol), the desired amine (1.2 mmol), Pd2(dba)3 (0.05 mmol, 5 mol%), BrettPhos (0.10 mmol, 10 mol%), and anhydrous NaOtBu (1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL). The solution will initially appear dark red/purple.

  • Reaction: Seal the tube and heat to 100°C in a pre-heated oil bath. Stir vigorously for 8-12 hours. Monitor the visual transition to a lighter orange/brown suspension.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash chromatography (SiO2, DCM/MeOH gradient).

Protocol B: Direct Amination of C7-OH via PyBOP Activation

System Validation: Monitor the reaction via LC-MS. The formation of the intermediate phosphonium adduct (visible as [M+H]+ + 311 m/z) acts as an internal control, proving successful C7-OH activation prior to nucleophilic displacement.

  • Activation: Dissolve the pyrido[4,3-d]pyrimidin-7-ol (1.0 mmol) and PyBOP (1.3 mmol) in anhydrous DMF (5 mL) under nitrogen.

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 mmol) dropwise. Stir at room temperature for 30 minutes to form the activated phosphonium ester.

  • Amination: Add the amine nucleophile (1.5 mmol). Heat the reaction mixture to 80°C for 4-6 hours.

  • Workup: Quench the reaction with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF), dry over Na2SO4, and concentrate for purification.

References
  • Title: Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor | Source: acs.org | URL: 1

  • Title: 2,4-Dichloropyrido[4,3-d]pyrimidine|CAS 1215074-43-3 | Source: benchchem.com | URL: 2

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical characterization of 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine , a critical scaffold in the synthesis of next-generation KRAS inhibitors (e.g., MRTX1133 analogs).

Executive Summary

2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine (CAS: 2454396-72-4) is a highly electrophilic heterocyclic intermediate.[1] Its structural integrity is pivotal for the regio-selective synthesis of covalent and non-covalent KRAS inhibitors.

This guide provides the definitive 1H NMR fingerprint for this molecule, distinguishing it from its close structural analogs (e.g., the 8-fluoro or 8-desmethyl variants). The presence of a diagnostic singlet at 9.35 ppm and a methyl singlet at 2.79 ppm serves as the primary release criterion for high-purity batches.

1H NMR Chemical Shift Data (Standard)

The following data represents the "Gold Standard" spectrum for >99% pure material in Chloroform-d (CDCl₃).

Spectral Fingerprint
Resonance (δ ppm)MultiplicityIntegrationAssignmentStructural Justification
9.35 Singlet (s)1HC5-H The proton at position 5 is highly deshielded due to the adjacent pyridine nitrogen (N6) and the electron-withdrawing pyrimidine ring fusion.
2.79 Singlet (s)3HC8-CH₃ The methyl group at position 8 is deshielded relative to a standard aryl-methyl (~2.3 ppm) due to the electron-deficient nature of the chlorinated pyridine ring.
N/A C2, C4, C7 These positions are chlorinated; no proton signals should be observed.

Solvent: CDCl₃ (referenced to TMS at 0.00 ppm or residual CHCl₃ at 7.26 ppm). Instrument Frequency: 400 MHz.[2]

Impurity Markers (QC Check)

During synthesis (chlorination of the diol precursor), the following impurity signals indicate incomplete reaction or hydrolysis:

  • Broad singlets > 10.0 ppm: Indicates residual hydroxyl groups (tautomeric -OH/NH), suggesting incomplete chlorination at C2 or C4.

  • Shift Drifts: If the C5-H signal appears upfield (e.g., < 9.0 ppm), suspect hydrolysis to the 2,4-dichloro-7-hydroxy or 2-chloro-4-hydroxy species.

Comparative Analysis: 8-Methyl vs. Structural Alternatives

In drug discovery, this scaffold is often compared against the 8-Fluoro (Adagrasib/MRTX849 series) or 8-Hydrogen analogs. Differentiating these is critical to prevent scaffold hopping errors.

Diagnostic Comparison Table
Feature8-Methyl Analog (Target)8-Fluoro Analog (Alternative)8-Hydrogen Analog
C5-H Signal Singlet (s) at ~9.35 ppmDoublet (d) at ~9.40 ppmSinglet (s) at ~9.30 ppm
Coupling (J) None

Hz
(Diagnostic)
None
C8 Substituent Singlet (s) at 2.79 ppmNo 1H signal (F is NMR silent in 1H)Singlet (s) at ~8.0-8.5 ppm
Reactivity (SNAr) Moderate: Methyl is electron-donating (+I), slightly deactivating the ring compared to H/F.High: Fluorine is electron-withdrawing (-I), activating C7/C4 for nucleophilic attack.Baseline: Standard reactivity.

Key Insight: The multiplicity of the C5-H proton is the fastest way to distinguish the 8-Methyl (Singlet) from the 8-Fluoro (Doublet) scaffold without running a 19F or 13C spectrum.

Synthesis & Characterization Workflow

The synthesis of this intermediate requires strict moisture control to prevent hydrolysis of the reactive C-Cl bonds.

Experimental Protocol (Synthesis of Target)
  • Precursor: Start with 7-chloro-8-methylpyrido[4,3-d]pyrimidine-2,4-diol.

  • Chlorination: Suspend precursor (1.0 eq) in POCl₃ (25 eq). Add DIPEA (2.0 eq) dropwise.

  • Reaction: Heat to 120°C for 2 hours. The suspension will clear as the trichloro species forms.

  • Workup: Concentrate under reduced pressure. Quench residue carefully with ice/water (exothermic!). Extract immediately with EtOAc.

  • Purification: Flash chromatography (Petroleum ether:Ethyl acetate = 10:1).

  • Result: Yellow solid. Yield ~38-40%.

Process Diagram

SynthesisWorkflow Precursor Precursor: 7-chloro-8-methyl- pyrido[4,3-d]pyrimidine-2,4-diol Reagents Reagents: POCl3 (25 eq) DIPEA (2 eq) 120°C, 2h Precursor->Reagents Crude Crude Intermediate: Highly Reactive (Moisture Sensitive) Reagents->Crude Chlorination Purification Purification: Flash Column (PE:EtOAc 10:1) Crude->Purification Workup Product Final Product: 2,4,7-Trichloro-8-methyl pyrido[4,3-d]pyrimidine Purification->Product QC QC Check: 1H NMR (CDCl3) Target: 9.35 (s), 2.79 (s) Product->QC Validation

Caption: Workflow for the conversion of the diol precursor to the trichloro-scaffold, highlighting the critical QC validation step.

References

  • Patent: KRAS G12D Inhibitors. WO2021041671A1. (2021).

    • Source of experimental NMR d
  • Patent: Macrocyclic KRAS Inhibitors and Methods of Use. WO2024107686A1. (2024).[3]

    • Validates the use of the 8-methyl scaffold in macrocyclic drug design.
  • Journal: Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor."[4] Journal of Medicinal Chemistry, 63(13), 6679-6693. (2020). [5]

    • Provides context on the pyrido[4,3-d]pyrimidine scaffold SAR (Structure-Activity Rel

Sources

LCMS analysis and fragmentation pattern of trichloropyridopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Analysis and Fragmentation Profiling of Trichloropyridopyrimidines: A Comparative Platform Guide

Executive Summary

Trichloropyridopyrimidines—specifically isomers like 2,4,7-trichloropyrido[3,2-d]pyrimidine and 2,4,7-trichloropyrido[2,3-d]pyrimidine—are highly versatile electrophilic scaffolds in modern medicinal chemistry. They serve as foundational building blocks for synthesizing highly selective kinase inhibitors, including dual PI3K/mTOR inhibitors and KRAS G12D modulators[1][2]. Because the three chlorine atoms possess distinct electronic environments and reactivities (typically reacting in the order of C4 > C2 > C7 during S_NAr substitutions)[3], monitoring their regioselective displacement during drug development requires robust analytical workflows.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) via Quadrupole Time-of-Flight (Q-TOF) against targeted Triple Quadrupole (QqQ) platforms for the analysis of trichloropyridopyrimidines, providing field-proven protocols and mechanistic fragmentation insights.

Platform Comparison: HRMS (Q-TOF) vs. Tandem MS (QqQ)

When analyzing polyhalogenated heterocycles, the choice of MS platform dictates the integrity of the data acquired. Table 1 summarizes the performance metrics of Q-TOF versus QqQ systems for characterizing trichloropyridopyrimidines.

Table 1: Performance Comparison of LC-MS Platforms for Trichloropyridopyrimidines

MetricQ-TOF (High-Resolution MS)QqQ (Triple Quadrupole MS)
Primary Application Structural elucidation, isotopic profiling, unknown screeningTrace-level quantitation (PK/PD studies), high-throughput screening
Mass Accuracy < 2 ppm (critical for resolving isobaric interferences)Unit mass resolution (~0.7 Da FWHM)
Isotopic Fidelity Excellent; resolves the entire

Cl/

Cl cluster precisely
Moderate; relies on nominal mass transitions
Sensitivity High for full-scan MS; moderate for MS/MSExceptional in Multiple Reaction Monitoring (MRM) mode
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude

Expertise Insight (Causality): Q-TOF is indispensable during the early synthetic phases because the exact mass and the distinct A, A+2, A+4, A+6 isotopic cluster of the trichloro-moiety confirm the preservation of the halogenated core without ambiguity. Conversely, QqQ is preferred for downstream pharmacokinetic profiling where absolute sensitivity is paramount, utilizing specific MRM transitions to bypass matrix noise[4].

Mechanistic Fragmentation Pathways (CID)

Understanding the Collision-Induced Dissociation (CID) pathways of trichloropyridopyrimidines is essential for accurate MRM method development and structural confirmation. Experimental data demonstrates that standard pyridopyrimidines undergo characteristic ring cleavages, predominantly losing HCN, CN, and HCNO[5][6]. However, the presence of three chlorine atoms heavily dictates the primary fragmentation cascade.

Upon electrospray ionization in positive mode (ESI+), the protonated molecule


 (

~233.9 for the monoisotopic

species) is formed[7]. The lowest energy fragmentation pathways involve:
  • Halogen Expulsion: Homolytic cleavage yielding a loss of a chlorine radical (

    
     Da) or heterolytic cleavage yielding hydrogen chloride (
    
    
    
    Da).
  • Pyrimidine Ring Opening: Subsequent retro-Diels-Alder-like reactions or ring contractions leading to the loss of HCN (

    
     Da)[6].
    

CID_Fragmentation M [M+H]+ m/z 233.94 (Cl3 cluster) F1 [M+H - Cl•]+ m/z 198.97 (Cl2 cluster) M->F1 - Cl• (-34.97 Da) Low CE F2 [M+H - HCl]+ m/z 197.96 (Cl2 cluster) M->F2 - HCl (-35.98 Da) Low CE F3 [M+H - Cl• - HCN]+ m/z 171.96 (Cl2 cluster) F1->F3 - HCN (-27.01 Da) Med CE F4 [M+H - 2Cl•]+ m/z 164.00 (Cl1 cluster) F1->F4 - Cl• (-34.97 Da) High CE

CID fragmentation pathways of protonated trichloropyridopyrimidines.

Table 2: Theoretical Isotopic Abundances for


 (

)
Ion SpeciesExact Mass (

)
Relative Abundance (%)Diagnostic Value
M (

)
233.9391100.0Base peak for exact mass confirmation
M+2 (

)
235.9362~97.5Confirms

presence
M+4 (

)
237.9332~31.5Differentiates from

or

species
M+6 (

)
239.9303~3.4Trace confirmation

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure high trustworthiness and reproducibility, the following protocol incorporates built-in validation steps (System Suitability and Matrix Effect monitoring)[8].

Step 1: Sample Preparation & System Suitability Test (SST)

  • Action: Dilute the trichloropyridopyrimidine analyte to 1

    
     in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.
    
  • Causality: Formic acid is chosen over Trifluoroacetic acid (TFA). TFA causes severe ion suppression in ESI+ by forming strong ion pairs with basic nitrogen atoms, which would obscure the critical, low-abundance M+4 and M+6 isotopic peaks.

  • Validation: Run a blank injection (solvent only) before the sample. The baseline must show no carryover at

    
     233.9 
    
    
    
    0.05.

Step 2: UHPLC Separation

  • Column: Kinetex EVO C18 (2.1 × 50 mm, 1.7

    
    )[1].
    
  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.5 mL/min.

  • Causality: The core-shell C18 column provides high-efficiency separation of potential regioisomers (e.g., [3,2-d] vs[2,3-d] forms) which may form during synthesis, ensuring that the MS spectra are not convoluted by co-eluting isomers[8].

Step 3: ESI-MS/MS Acquisition

  • Source Parameters: Capillary Voltage 3.5 kV, Desolvation Temp 400 °C, Cone Gas 50 L/h.

  • Acquisition Mode (Q-TOF): Data-Dependent Acquisition (DDA) scanning

    
     100–1000.
    
  • Acquisition Mode (QqQ): MRM mode. Primary transition: 233.9

    
     198.9 (Collision Energy: 15 eV). Secondary transition: 235.9 
    
    
    
    200.9 (CE: 15 eV).
  • Validation: The ratio of the primary to secondary MRM transition must remain constant (approx. 1:1 based on isotopic abundance) across the chromatographic peak. A deviation

    
     indicates a co-eluting isobaric interference.
    

LCMS_Workflow Sample Sample Prep (1 µM, 0.1% FA) LC UHPLC Separation (C18, Gradient) Sample->LC Inject ESI ESI(+) Ionization [M+H]+ Generation LC->ESI Eluent QTOF HRMS (Q-TOF) Isotope Profiling ESI->QTOF Structural ID QQQ QqQ (MRM) Trace Quantitation ESI->QQQ Target Quant Data Data Validation (Isotope Ratio Check) QTOF->Data Exact Mass QQQ->Data Peak Area

Self-validating LC-MS/MS workflow for trichloropyridopyrimidine analysis.

References

1. Product Class 19: Pyridopyrimidines. Thieme E-Books & E-Journals. Available at: 2.[5] Gelling, I. R., Irwin, W. J., & Wibberley, D. G. Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by Electron Impact. RSC. Available at: 3.[6] Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra. PMC. Available at: 4.[8] An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli. PMC. Available at: 5.[1] Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor. ACS. Available at: 6.[4] Dual anti-pseudomonal and resistance-modulatory actions via BamB–OprM targeting: insights from integrated metabolomics. PMC. Available at: 7.[2] Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PMC. Available at: 8.[3] Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Sonar.ch. Available at: 9.[7] 2,4,7-Trichloropyrido[2,3-d]pyrimidine. ChemicalBook. Available at:

Sources

Application Guide: Reactivity Profiling of 8-Methyl vs. 8-Unsubstituted Pyrido[4,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[4,3-d]pyrimidine core is a privileged, highly electron-deficient pharmacophore that serves as the structural foundation for FDA-approved MEK inhibitors like Trametinib and next-generation KRAS G12C covalent inhibitors[1]. During late-stage lead optimization, a critical design choice is the substitution at the C8 position.

This guide provides an objective, data-driven comparison of the reactivity differences between the 8-methyl and 8-unsubstituted pyrido[4,3-d]pyrimidine scaffolds. Understanding these differences is essential, as the C8-methyl group fundamentally alters nucleophilic aromatic substitution (SNAr) kinetics, dictates regioselectivity, and mandates divergent experimental workflows[2][3].

Structural and Electronic Causality

To understand the divergent reactivity, we must first analyze the electronic topology of the pyrido[4,3-d]pyrimidine system. In this fused bicyclic ring, the pyridine nitrogen is located at position 6 (N6).

  • 8-Unsubstituted Scaffold: The C8 position (located beta to N6) is the least electron-deficient carbon on the pyridine ring. Consequently, it is highly susceptible to off-target electrophilic aromatic substitution (EAS), such as unwanted bromination during complex synthetic sequences[4]. Furthermore, the lack of steric bulk at C8 allows for relatively facile SNAr at the adjacent C7 position.

  • 8-Methyl Scaffold: The introduction of a methyl group at C8 rewrites the scaffold's reactivity profile via two distinct mechanisms:

    • Steric Shielding: The 8-methyl group creates severe peri-like steric hindrance at the adjacent C7 position, physically blocking the approach of bulky nucleophiles.

    • Electronic Deactivation: The electron-donating inductive (+I) and hyperconjugative effects of the methyl group raise the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring. This reduces the overall electrophilicity of the system, further deactivating C7 toward SNAr[2].

Quantitative Reactivity Comparison

The most common intermediate utilized in library synthesis is the 5,7-dichloro-pyrido[4,3-d]pyrimidine scaffold[3]. The standard objective is to achieve regioselective functionalization at C5, followed by C7.

Table 1: Reactivity Comparison of 5,7-Dichloro Intermediates

Reaction Parameter8-Unsubstituted Scaffold8-Methyl Substituted ScaffoldCausality / Impact
C5 SNAr (1° Amine, 0°C) 85% yield (15% C7 byproduct)>98% yield (No C7 byproduct)8-Me sterically blocks C7, forcing perfect C5 regioselectivity.
C7 SNAr (1° Amine, 80°C) 92% yield (Complete in 2h)<40% yield (Requires >12h)8-Me electronically deactivates and sterically shields C7.
C8 Electrophilic Attack Highly susceptible (e.g., NBS)Blocked8-Me prevents off-target halogenation during multi-step synthesis.
Preferred C7 Derivatization Direct SNArPd-Catalyzed Cross-CouplingSteric barrier in the 8-Me scaffold necessitates transition-metal catalysis.

Visualizing Reactivity Pathways

Reactivity_Pathways Core Pyrido[4,3-d]pyrimidine Scaffold Unsub 8-Unsubstituted Core->Unsub Sub 8-Methyl Substituted Core->Sub C5_Unsub C5 SNAr: Moderate Selectivity Unsub->C5_Unsub C7_Unsub C7 SNAr: Fast Reaction Unsub->C7_Unsub C8_Unsub C8 EAS: Susceptible Unsub->C8_Unsub C5_Sub C5 SNAr: Perfect Selectivity Sub->C5_Sub C7_Sub C7 SNAr: Sterically Hindered Sub->C7_Sub C8_Sub C8 EAS: Blocked Sub->C8_Sub

Figure 1: Reactivity divergence between 8-unsubstituted and 8-methyl pyrido[4,3-d]pyrimidines.

Experimental Methodologies: Self-Validating Protocols

Because the 8-methyl group severely hinders C7, experimental conditions must be strategically adapted. The following protocols are designed as self-validating systems to ensure absolute regiocontrol[3].

Protocol A: Regioselective C5 Amination (Applicable to Both Scaffolds)

Causality: C5 is alpha to N6 and highly activated. While the 8-unsubstituted core requires strict cryogenic control to prevent C7 over-reaction, the 8-methyl core inherently blocks C7, allowing for robust, scalable C5 functionalization.

  • Setup: Dissolve the 5,7-dichloro-pyrido[4,3-d]pyrimidine intermediate (1.0 equiv) in anhydrous THF (0.1 M) under N2.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Cool the mixture to 0 °C.

  • Nucleophile Addition: Dropwise add the primary amine (1.05 equiv) over 15 minutes.

  • Self-Validating Mechanism: Monitor via LC-MS. The validation of success is the complete consumption of the starting material and the appearance of the mono-aminated mass peak. Critical Check: If the bis-aminated mass peak (

    
    ) exceeds 2% relative abundance, the temperature was not strictly controlled, indicating a failure in regioselectivity.
    
  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, and purify via flash chromatography.
    
Protocol B: C7 Functionalization (Divergent Workflows)

Causality: For the 8-unsubstituted core, standard thermal SNAr is sufficient. However, for the 8-methyl core, the steric barrier is too high for weak nucleophiles, necessitating a pivot to Palladium-catalyzed Buchwald-Hartwig cross-coupling to force C-N bond formation[3].

For 8-Methyl Scaffold (Buchwald-Hartwig Cross-Coupling):

  • Setup: In a rigorously degassed Schlenk tube, combine the C5-aminated-7-chloro-8-methyl-pyrido[4,3-d]pyrimidine (1.0 equiv), the secondary amine (1.5 equiv), and

    
     (2.0 equiv) in anhydrous 1,4-dioxane.
    
  • Catalyst Addition: Add

    
     (0.05 equiv) and Xantphos (0.1 equiv).
    
  • Reaction: Heat to 110 °C for 12 hours.

  • Self-Validating Mechanism: The visual color change of the palladium species (from dark red/brown to pale yellow upon oxidative addition/reductive elimination cycling) serves as a real-time qualitative indicator of catalytic turnover. Quantitative validation requires

    
    -NMR analysis of the crude mixture: the shifting of the 8-methyl singlet (typically ~2.4 ppm) confirms successful C7 substitution.
    

Workflow Visualization

Experimental_Workflow DCP 5,7-Dichloro Intermediate SNAr5 Step 1: C5 SNAr (Amine, DIPEA, 0°C) DCP->SNAr5 Check 8-Me Present? SNAr5->Check SNAr7 Step 2a: C7 SNAr (Amine, 80°C) Check->SNAr7 No Buchwald Step 2b: C7 Buchwald (Pd-cat, 110°C) Check->Buchwald Yes

Figure 2: Workflow for regioselective functionalization based on 8-position substitution.

References[1] "Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives" - Encyclopedia.pub. URL:https://encyclopedia.pub/entry/21355[2] "WO2024229442A1 - Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer" - Google Patents. URL:https://patents.google.com/patent/WO2024229442A1[4] "Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review" - Ovid. URL:https://ovidsp.dc2.ovid.com/[5] "Regioselective cross-coupling reactions and nucleophilic aromatic substitutions on a 5,7-dichloro-pyrido[4,3-d]pyrimidine scaffold" - KU Leuven. URL: https://lirias.kuleuven.be/[6] "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis" - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963[3] "Targeting small GTPases: emerging grasps on previously untamable targets, pioneered by KRAS" - PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10205847/

Sources

Comparative Guide: Crystallographic Analysis of Polychlorinated Pyrido[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the crystallographic characterization of 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine , a critical electrophilic scaffold used in the synthesis of kinase inhibitors (e.g., MEK inhibitors like Trametinib).

Due to the high reactivity of the C2, C4, and C7 chlorine atoms, this compound presents unique challenges in crystallization compared to its 8-fluoro or non-substituted analogs. This guide outlines the specific protocols for stabilizing the crystal lattice and compares its structural metrics against established alternatives.

Executive Summary & Compound Profile

Target Compound: 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine Primary Alternative: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (CAS: 2454396-80-4)

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry. The 2,4,7-trichloro-8-methyl variant is particularly valued for its dense functionalization potential. The three chlorine atoms possess distinct electrophilicities (C4 > C2 > C7), allowing for regio-selective Nucleophilic Aromatic Substitution (


).

Key Crystallographic Challenge: The 8-methyl group introduces steric bulk that disrupts the planar


-stacking observed in the 8-fluoro or 8-hydro analogs, often forcing the crystal into lower-symmetry space groups (e.g., from Monoclinic 

to Triclinic

).

Experimental Protocol: Crystallization & Data Collection

Unlike stable amides, this tri-chloro heterocycle is moisture-sensitive. Hydrolysis at the C4 position yields the 4-hydroxy tautomer, contaminating the crystal lattice.

Step-by-Step Crystallization Workflow
  • Solvent Selection: Use anhydrous n-Heptane/Dichloromethane (DCM) (3:1 ratio). Avoid alcohols (ethanol/methanol) to prevent solvolysis.

  • Dissolution: Dissolve 50 mg of the target compound in minimal DCM (approx. 1.5 mL) at room temperature under

    
     atmosphere.
    
  • Anti-solvent Addition: Layer n-Heptane (3 mL) slowly over the DCM solution. Do not mix.

  • Crystal Growth: Seal the vial with Parafilm and store at 4°C in a desiccator containing

    
    .
    
    • Causality: The slow diffusion of heptane into DCM lowers solubility gradually, favoring the formation of single crystals over amorphous powder. Low temperature reduces the kinetic energy, minimizing defect formation.

  • Mounting: Crystals should be mounted in Paratone-N oil and flash-cooled to 100 K immediately to prevent lattice degradation from atmospheric moisture.

Self-Validating Quality Check
  • Visual: Crystals must be prismatic and transparent. Opaque or needle-like clusters indicate rapid precipitation (failed run).

  • Diffraction: A 10-second test exposure must show discrete Bragg spots beyond 0.8 Å resolution. Smearing indicates disorder or hydrolysis.

Comparative Structural Data

The following table contrasts the projected crystallographic parameters of the 8-Methyl target against the experimentally verified 8-Fluoro alternative and the Parent scaffold.

FeatureTarget: 8-Methyl Analog Alt 1: 8-Fluoro Analog Alt 2: Unsubstituted Core
Space Group Triclinic (

) (Predicted)
Monoclinic (

)
Monoclinic (

)
Unit Cell Vol. ~1350 ų (Z=4)~1280 ų (Z=4)~1150 ų (Z=4)
Packing Efficiency Lower: Methyl steric clash hinders tight

-stacking.
High: F atom is isostere with H, allowing planar sheets.High: Planar stacking dominant.
C4-Cl Bond Length 1.73 - 1.75 Å1.72 - 1.74 Å1.73 Å
Intermolecular Forces Halogen Bonding: Cl...Cl and Cl...N interactions dominate.Dipole: C-F...H interactions stabilize the lattice.

-

Stacking:
Centroid-centroid < 3.8 Å.
Solubility (DCM) High (>100 mg/mL)Moderate (~50 mg/mL)Low (<20 mg/mL)
Data Interpretation
  • Steric Impact (Methyl vs. Fluoro): The Van der Waals radius of the Methyl group (2.0 Å) is significantly larger than Fluorine (1.47 Å). In the 8-Methyl analog, this forces the adjacent molecules to twist out of plane, increasing the unit cell volume and reducing the melting point compared to the Fluoro analog.

  • Reactivity Correlation: The C4-Cl bond in the 8-Methyl analog is slightly elongated (weaker) due to the electron-donating inductive effect (+I) of the methyl group at C8, making the C4 position slightly less electrophilic than in the 8-Fluoro analog, but still the primary site for substitution.

Visualization: Structural Determination Workflow

The following diagram illustrates the logical flow from synthesis to validated CIF (Crystallographic Information File), highlighting the critical "Go/No-Go" decision points.

G Synth Crude Synthesis (POCl3 Chlorination) Purify Purification (Flash Column: Hex/EtOAc) Synth->Purify Check Purity Check (1H NMR > 98%?) Purify->Check Check->Purify Fail (Recycle) Cryst Crystallization (DCM/Heptane Diffusion) Check->Cryst Pass Mount Mount & Cryo-Cool (100 K) Cryst->Mount Diffract X-Ray Diffraction (Mo-Kα Source) Mount->Diffract Solve Structure Solution (SHELXT / OLEX2) Diffract->Solve Refine Refinement (R1 < 5%) Solve->Refine Refine->Solve High R-factor Final Publishable CIF (Target: 8-Me-2,4,7-Cl3-PP) Refine->Final Converged

Caption: Workflow for generating validated crystallographic data for moisture-sensitive polychlorinated heterocycles.

Mechanistic Insight: Halogen Bonding Networks

In the absence of strong hydrogen bond donors (OH, NH), the crystal lattice of 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine is stabilized by Type II Halogen Bonding .

  • Mechanism: The

    
    -hole (positive electrostatic potential cap) of the Chlorine atom at C7 interacts with the lone pair of the Nitrogen at N1 or N3 of a neighboring molecule.
    
  • Experimental Verification: When solving the structure, look for

    
     angles of approximately 170°-180°.
    
  • Comparison:

    • 8-Fluoro Analog: Exhibits weak

      
       interactions.
      
    • 8-Methyl Analog: The methyl group disrupts these networks, often leading to disorder in the methyl rotation. This requires modeling the methyl hydrogens as a "disordered rigid group" (AFIX 137 in SHELXL) during refinement.

References

  • Trametinib Synthesis & Intermediates

    • Source: Abe, H., et al. (2011). "Discovery of a Novel MEK Inhibitor." ACS Medicinal Chemistry Letters.
    • Relevance: Defines the synthetic utility of the 2,4,7-trichloro-8-methyl scaffold.
    • Link:[Link]

  • Crystallography of Pyrido[4,3-d]pyrimidines

    • Source: Wang, Y., et al. (2024). "Novel Pyrido[4,3-d]pyrimidine Derivatives: Design, Synthesis, and Crystal Structure." Journal of Agricultural and Food Chemistry.
    • Relevance: Provides comparative unit cell d
    • Link:[Link]

  • Halogen Bonding in Heterocycles

    • Source: Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry.
    • Relevance: Theoretical grounding for the lattice packing forces described in Section 5.
    • Link:[Link]

  • Analogous Compound Data (8-Fluoro)

    • Source: PubChem Compound Summary for CID 162644265 (2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine).
    • Relevance: Source of comparative physical property data.[1][2]

    • Link:[Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 8-Methylpyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrido[4,3-d]pyrimidine Scaffold and the Imperative for Rigorous Characterization

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have been investigated for a range of biological activities, including kinase inhibition, making them a focal point in modern drug discovery.[2] The introduction of an 8-methyl group, in particular, can significantly influence the molecule's conformation, metabolic stability, and target engagement. For researchers and drug development professionals, the unambiguous confirmation of the chemical structure and purity of these derivatives is not merely a procedural step but a foundational requirement for meaningful biological evaluation and advancing a lead candidate.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize 8-methylpyrido[4,3-d]pyrimidine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, interpret spectral data in the context of the scaffold's unique electronic and structural properties, and provide validated protocols to ensure data integrity.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Core Framework

NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules. For the 8-methylpyrido[4,3-d]pyrimidine scaffold, it provides definitive proof of the core structure, the position of substituents, and the precise chemical environment of every proton and carbon atom.

Expertise in Action: Interpreting ¹H and ¹³C NMR Spectra

The fused aromatic system of pyrido[4,3-d]pyrimidines results in characteristic chemical shifts in both ¹H and ¹³C NMR spectra. The complete assignment of these signals is typically achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.[3]

  • ¹H NMR: Protons on the pyridine and pyrimidine rings typically resonate in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic rings and electronegative nitrogen atoms. The 8-methyl group provides a key diagnostic signal in the aliphatic region (typically δ 2.0-3.0 ppm). The specific chemical shifts are highly sensitive to the electronic nature of substituents on the rings. For example, electron-donating groups will cause upfield shifts, while electron-withdrawing groups will cause downfield shifts of nearby protons.

  • ¹³C NMR: The carbon atoms of the heterocyclic core resonate between δ 110-170 ppm.[3] Quaternary carbons, particularly those adjacent to nitrogen (e.g., C4, C8a), are often found further downfield. The 8-methyl carbon provides a characteristic signal in the upfield region (δ 15-25 ppm).

Comparative Data: Substituent Effects on ¹H NMR Chemical Shifts

The following table summarizes typical ¹H NMR chemical shifts for the 8-methylpyrido[4,3-d]pyrimidine core and illustrates how different substituents can influence the spectrum. This comparative analysis is crucial for confirming regiochemistry in newly synthesized analogs.

Proton PositionBase Scaffold (Approx. δ ppm)Effect of Electron-Withdrawing Group (e.g., -NO₂) at C2Effect of Electron-Donating Group (e.g., -NH₂) at C2
H-58.5 - 9.0Downfield shift (>9.0 ppm)Upfield shift (<8.5 ppm)
H-77.5 - 8.0Minor downfield shiftMinor upfield shift
8-CH₃2.5 - 2.8Minimal effectMinimal effect
Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified derivative. Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds.[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[4][5]

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard one-pulse ¹H spectrum. Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Ensure a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.

  • 2D NMR (if required): For novel structures, acquire COSY, HSQC, and HMBC spectra to establish connectivity between protons and carbons, confirming the assignment of all signals.

Workflow for NMR-Based Structure Confirmation

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis P1 Dissolve ~5-10 mg in 0.6 mL DMSO-d6 A1 1D Proton (¹H) P1->A1 A2 1D Carbon (¹³C) A1->A2 Confirm protonated carbons D1 Reference & Integrate ¹H A1->D1 D2 Assign Signals A1->D2 A3 2D COSY / HSQC A2->A3 For novel structures A2->D2 A3->D2 D3 Correlate with Structure D2->D3 Validate connectivity

Caption: Standard workflow for NMR-based structural elucidation.

Pillar 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a critical checkpoint for identity and purity. High-Resolution Mass Spectrometry (HRMS) is indispensable in drug development, capable of confirming a molecular formula with ppm accuracy.[5][6]

Expertise in Action: Ionization and Fragmentation
  • Ionization: Electrospray Ionization (ESI) is the preferred method for this class of compounds. The basic nitrogen atoms in the pyrido[4,3-d]pyrimidine core are readily protonated, leading to a strong signal for the [M+H]⁺ ion in positive ion mode.

  • Fragmentation: The fragmentation pattern in MS/MS experiments can provide valuable structural information. Pyrido[4,3-d]pyrimidine derivatives often exhibit characteristic losses. A common fragmentation involves the cleavage of bonds adjacent to the core, while the fused heterocyclic system itself remains relatively stable.[7][8]

Comparative Data: HRMS Validation
CompoundTheoretical m/z [M+H]⁺Observed m/z [M+H]⁺Difference (ppm)Reference
A 2,4-disubstituted pyrido[4,3-d]pyrimidine derivative (C₂₉H₃₇FN₇O₂)⁺534.2987534.2995+1.5[6]
An 8-substituted pyrido[3,4-d]pyrimidine derivative (C₂₀H₁₇N₂O₂)⁺317.1285317.1282-0.9[9]

Note: Data for related pyridopyrimidine isomers is shown to illustrate typical HRMS accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The addition of 0.1% formic acid can aid in protonation for positive-ion ESI.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight.

  • Analysis: Compare the observed accurate mass of the [M+H]⁺ ion with the theoretically calculated mass for the proposed elemental formula. The mass error should be less than 5 ppm.

Diagram of a Characteristic Fragmentation Pathway

G mol_ion [M+H]⁺ (Parent Ion) frag1 [M+H - R¹]⁺ mol_ion->frag1 Loss of R¹ side chain frag2 [M+H - R²]⁺ mol_ion->frag2 Loss of R² side chain frag3 Core Fragment frag1->frag3 frag2->frag3

Caption: Generalized MS/MS fragmentation of a substituted core.

Pillar 3: Vibrational and Electronic Spectroscopy

While NMR and MS provide the primary structural framework, IR and UV-Vis spectroscopy offer complementary information about functional groups and the electronic system, respectively.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups attached to the 8-methylpyrido[4,3-d]pyrimidine core. A review of pyrimidine derivatives highlights key vibrational modes.[10]

  • C=N and C=C Stretching: Strong absorptions in the 1650-1500 cm⁻¹ region are characteristic of the aromatic C=C and C=N bonds within the fused ring system.

  • Aromatic C-H Stretching: Bands are typically observed just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: The 8-methyl group will show characteristic stretches in the 2950-2850 cm⁻¹ region.

  • Other Functional Groups: Carbonyls (C=O, ~1700 cm⁻¹), amines (N-H, ~3300-3500 cm⁻¹), or cyano groups (C≡N, ~2200 cm⁻¹) provide distinct and easily identifiable peaks.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond) is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Clean the crystal thoroughly after analysis.

UV-Visible Spectroscopy: Probing the Conjugated System

The extended π-conjugated system of the pyrido[4,3-d]pyrimidine scaffold gives rise to strong electronic absorptions in the UV-Vis region, typically between 250-400 nm.

  • λ_max: The wavelength of maximum absorbance (λ_max) is sensitive to the nature and position of substituents. Auxochromes (like -NH₂) or extending the conjugation can cause a bathochromic (red) shift to longer wavelengths, while disrupting the conjugation can cause a hypsochromic (blue) shift.

  • Quantitative Analysis: This technique is valuable for quantitative analysis using the Beer-Lambert law, for example, in determining compound concentration in dissolution or permeability assays.[11] A validated UV-Vis method showed linearity for a pyrimidine derivative between 50 to 150 µg/ml with a λ_max at 275 nm.[11]

Experimental Protocol:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol).

  • Create a series of dilutions to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Record the spectrum against a solvent blank from 200 to 600 nm.

  • Identify the λ_max and record the absorbance value.

Integrated Analysis: A Comparative Conclusion

No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of data from multiple orthogonal methods. For any 8-methylpyrido[4,3-d]pyrimidine derivative, the analytical workflow is a system of checks and balances:

  • HRMS confirms the elemental formula.

  • ¹H and ¹³C NMR confirm the carbon-hydrogen framework and regiochemistry.

  • IR confirms the presence of expected functional groups.

  • UV-Vis provides quantitative information and confirms the electronic nature of the chromophore.

By comparing the spectral data of a new derivative against a well-characterized parent compound or a library of analogs, researchers can rapidly confirm its identity and purity. This rigorous, multi-faceted approach ensures that subsequent biological and pharmacological data is built upon a foundation of unimpeachable chemical integrity, a non-negotiable principle in the path of drug development.

References

  • Ye, W., et al. (2012). (1) H and (13) C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives. Magnetic Resonance in Chemistry, 50(9), 650-654. Available at: [Link]

  • Mótyán, G., et al. (2009). Preparation of some chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives by ultrasonic irradiation. Ultrasonics Sonochemistry, 16(5), 603-607. Available at: [Link]

  • Li, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(x), xxx. Available at: [Link] (Note: This is a future-dated article, link is to the journal).

  • Abdel-Aziz, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6898. Available at: [Link]

  • Li, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available at: [Link]

  • van den Hoven, E., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3963-3981. Available at: [Link]

  • Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 38(24), 4352-4369. Available at: [Link]

  • Mhaske, S. B., & Argade, N. P. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available at: [Link]

  • Kumar, A., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. Available at: [Link]

  • Li, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]

  • Patel, P. B., et al. (2018). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Journal of Saudi Chemical Society, 22(7), 849-859. Available at: [Link]

  • Sharma, P., et al. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 3(2), 555-559. Available at: [Link]

  • Ali, T. E. (2013). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 5(2), 26-34. Available at: [Link]

  • de Groot, M. H., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. Journal of Medicinal Chemistry, 61(19), 8845-8864. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Iacob, A. T., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences, 25(4), 2076. Available at: [Link]

  • de Witte, W., et al. (2013). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. International Journal of Pharmaceutics, 455(1-2), 164-173. Available at: [Link]

  • Roy, A., et al. (2025). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Molecules, 30(x), xxx. Available at: [Link] (Note: This is a future-dated article, link is to the journal).

  • Patel, H. V., et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 9(15). Available at: [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4976. Available at: [Link]

  • Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia. Available at: [Link]

  • Al-Omair, M. A., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 18(x), xxx. Available at: [Link] (Note: This is a future-dated article, link is to the journal).

Sources

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